molecular formula C18H14O7 B14792251 2-Hydroxy-7-O-methylscillascillin

2-Hydroxy-7-O-methylscillascillin

Cat. No.: B14792251
M. Wt: 342.3 g/mol
InChI Key: HQNATRVFSYNBMS-ZVAWYAOSSA-N
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Description

2-Hydroxy-7-O-methylscillascillin is a useful research compound. Its molecular formula is C18H14O7 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one

InChI

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3/t17?,18-/m0/s1

InChI Key

HQNATRVFSYNBMS-ZVAWYAOSSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC([C@@]3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 2-Hydroxy-7-O-methylscillascillin: An Inquiry into its Origins and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, publicly accessible scientific literature detailing the specific natural source and isolation protocols for the flavonoid 2-Hydroxy-7-O-methylscillascillin remains elusive. Chemical suppliers list the compound with the Chemical Abstracts Service (CAS) number 52096-50-1 and a chemical formula of C18H14O7, but provide no further information on its provenance or biological significance.[1]

This technical guide aims to provide a comprehensive overview of the available information and contextualize the search for this compound within the broader family of related natural products. While direct experimental data for the target compound is not available, we will explore the known sources and isolation methodologies for structurally similar homoisoflavonoids, particularly those derived from the Scilla genus, to offer a foundational understanding for researchers in natural product chemistry and drug development.

The Scilla Genus: A Potential Source of Homoisoflavonoids

The genus Scilla, belonging to the Asparagaceae family, is a known reservoir of diverse bioactive compounds, including cardiac glycosides, alkaloids, and a significant number of homoisoflavonoids.[2][3] Phytochemical studies of various Scilla species, such as Scilla persica and Scilla peruviana, have led to the isolation and characterization of numerous homoisoflavanones.[2][3][4] These findings suggest that the Scilla genus represents a logical starting point for investigating the potential natural origin of this compound.

General Isolation Protocol for Homoisoflavonoids from Scilla Species

While a specific protocol for this compound cannot be provided, a general workflow for the isolation of homoisoflavonoids from Scilla bulbs can be extrapolated from existing literature. This process typically involves solvent extraction followed by chromatographic separation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of homoisoflavonoids from plant material.

G Generalized Isolation Workflow for Homoisoflavonoids A Plant Material (e.g., Scilla bulbs) B Drying and Pulverization A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) D->E F Fractionation E->F G Column Chromatography (Silica Gel, Sephadex) F->G H Purified Fractions G->H I Further Purification (e.g., HPLC, Preparative TLC) H->I J Isolated Homoisoflavonoids I->J K Structure Elucidation (NMR, MS, IR, UV) J->K

References

A Technical Guide to 2-Hydroxy-7-O-methylscillascillin: Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-Hydroxy-7-O-methylscillascillin, a homoisoflavonoid isolated from the Scilla genus. Homoisoflavonoids are a subclass of flavonoids known for a wide array of biological activities, including anti-inflammatory and anticancer effects. This document details the discovery and history of this compound, its physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities and mechanisms of action based on current research on related compounds. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Homoisoflavonoids and the Scilla Genus

Homoisoflavonoids are a distinct class of flavonoid compounds characterized by a 16-carbon skeleton (C6-C1-C2-C6), which differentiates them from the more common 15-carbon skeleton of flavonoids. These natural products are predominantly found in the Hyacinthaceae family, particularly within the Scilla (squill) genus.[1][2] Plants of the Scilla genus have a long history in traditional medicine for treating various ailments, which has spurred modern phytochemical investigations.[3][4] These investigations have led to the isolation of numerous bioactive compounds, including cardiac glycosides, nortriterpenoids, and a rich diversity of homoisoflavonoids.[1][5]

The scillascillin-type homoisoflavonoids are a notable subgroup featuring a unique spirocyclic core structure, which imparts distinct stereochemical and biological properties.[6] The structural complexity and therapeutic potential of these compounds, including anti-inflammatory, antimicrobial, and cytotoxic activities, make them promising candidates for drug discovery and development.[4][7]

Discovery and History of this compound

This compound (also referred to as 2-hydroxy-7-methoxyscillascillin) is a scillascillin-type homoisoflavanone. Its discovery was part of a phytochemical investigation into the bulbs of Scilla scilloides (Lindl.) Druce.[8] In a study focused on identifying the chemical constituents of this plant, researchers successfully isolated seventeen compounds, including the parent compound scillascillin (B584855) and its hydroxylated and methylated derivative, this compound.[8][9]

The isolation was achieved using a combination of chromatographic techniques, and its structure was elucidated through extensive spectroscopic analysis.[8] This discovery contributed to the growing library of known homoisoflavonoids from the Scilla genus and highlighted the structural diversity generated by enzymatic modifications such as hydroxylation and methylation within the plant's biosynthetic pathways.

Physicochemical Properties

The definitive physicochemical properties of this compound are established through spectroscopic and spectrometric analyses. While a complete public database entry for this specific derivative is not available, its properties can be inferred from the parent compound, scillascillin, and the analytical data from its isolation study.[8][10]

Table 1: Physicochemical and Spectroscopic Data for Scillascillin and its Derivatives

PropertyScillascillinThis compound (Predicted/Reported)Data Source
Molecular Formula C₁₇H₁₂O₆C₁₈H₁₆O₇[10],[8]
Molecular Weight 312.27 g/mol 344.31 g/mol [10], Calculated
Core Structure Spiro-homoisoflavanoneSpiro-homoisoflavanone with hydroxyl and methoxy (B1213986) groups[6][8]
¹H NMR (500 MHz) See reference literatureKey signals would include aromatic protons, methylene (B1212753) protons adjacent to the spiro-center, a methoxy singlet (~δ 3.8-4.0 ppm), and hydroxyl protons.[3][8]
¹³C NMR (125 MHz) See reference literatureKey signals would include carbonyl carbon (~δ 190-200 ppm), spiro-carbon, aromatic carbons, and a methoxy carbon (~δ 55-60 ppm).[3][8]
Mass Spectrometry EIMS and HREIMS used for structure confirmationHREIMS would confirm the molecular formula through an accurate mass measurement of the molecular ion peak [M]+.[3]
Solubility Soluble in DMSO, Acetone, ChloroformExpected to have similar solubility in polar organic solvents.[11]

Experimental Protocols

The methodologies for isolating and identifying this compound follow standard practices in natural product chemistry.

Isolation and Purification Workflow

The general workflow for isolating homoisoflavonoids from plant material is a multi-step process involving extraction and chromatography.[8][12]

G Diagram 1: General Workflow for Homoisoflavonoid Isolation plant_material Fresh Bulbs of Scilla scilloides extraction Maceration with Organic Solvent (e.g., Methanol (B129727)/Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fraction Active Fraction (e.g., CHCl3 Fraction) partition->fraction cc Column Chromatography (Silica Gel, Sephadex LH-20, ODS) fraction->cc fractions Collected Fractions cc->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Diagram 1: General Workflow for Homoisoflavonoid Isolation

Protocol Details:

  • Plant Material Preparation: Fresh bulbs of Scilla scilloides are collected, cleaned, and minced.

  • Extraction: The minced plant material is extracted exhaustively with a solvent such as methanol or a chloroform/methanol mixture at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography (CC): The chloroform-soluble fraction, often rich in homoisoflavonoids, is subjected to column chromatography.[8]

    • Silica (B1680970) Gel CC: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

    • Sephadex LH-20 CC: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size.

  • Semi-Preparative HPLC: Final purification of the target compound from the enriched sub-fractions is performed using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).[8][11]

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.[3][12]

  • UV Spectroscopy: Provides information about the chromophore system present in the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Determines the number and types of protons and their connectivity.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete C-H framework and confirming the final structure by showing correlations between protons and carbons.

Biological Activity and Mechanism of Action

While specific bioactivity data for this compound is not extensively published, the activities of related homoisoflavonoids from the Hyacinthaceae family provide a strong basis for predicting its therapeutic potential.[7][13] Key predicted activities include anti-inflammatory and anticancer effects.

Anti-inflammatory Effects

Many homoisoflavonoids isolated from Scilla and related genera exhibit significant anti-inflammatory properties.[4][14] A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

G Diagram 2: Hypothesized Anti-inflammatory Pathway cluster_0 Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB / IκBα (Inactive Complex) ikb_kinase->nfkb_ikb Phosphorylates IκBα nfkb NF-κB (Active) nfkb_ikb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) gene_transcription->cytokines compound 2-Hydroxy-7-O- methylscillascillin compound->ikb_kinase Inhibition

Diagram 2: Hypothesized Anti-inflammatory Pathway
Anticancer Potential

Scillascillin itself has demonstrated significant cytotoxic activity against human breast (MCF-7) and prostate (DU-145) cancer cell lines.[11] It is highly probable that its derivatives, including this compound, possess similar or modulated anticancer properties. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, such as targeting key kinases or interfering with cell cycle progression.

Table 2: Representative Biological Activities of Related Homoisoflavonoids

Compound/ExtractBiological ActivityModel SystemIC₅₀ / MIC ValueData Source
Scillascillin Anticancer (Cytotoxicity)MCF-7 (Breast Cancer)9.59 µg/mL[11]
Scillascillin Anticancer (Cytotoxicity)DU-145 (Prostate Cancer)11.32 µg/mL[11]
(±)-3,9-Dihydroeucomin ImmunosuppressionPHA-activated PBMC19.4 µM[15]
Drimiopsis maculata Extract AntibacterialStaphylococcus aureus0.8-12.5 mg/mL[13]
Scilla natalensis Extract Anti-inflammatoryCOX-1 and COX-2 enzymesGood Inhibition[4][14]

Future Directions

The discovery of this compound opens several avenues for future research. A primary focus should be the comprehensive evaluation of its biological activities, including its anti-inflammatory, anticancer, and antimicrobial properties, using a broad panel of in vitro and in vivo assays. Total synthesis of the molecule would provide a scalable source for pharmacological studies and allow for the creation of analogues to establish structure-activity relationships (SAR). Further investigation into its mechanism of action at the molecular level will be critical to understanding its therapeutic potential and advancing it as a potential drug lead.

References

The Putative Biosynthetic Pathway of 2-Hydroxy-7-O-methylscillascillin in Scilla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-O-methylscillascillin, a homoisoflavonoid found in plants of the Scilla genus, belongs to a class of secondary metabolites with potential pharmacological activities. While the precise biosynthetic pathway of this compound in Scilla has not been fully elucidated, extensive research on the biosynthesis of related homoisoflavonoids provides a strong foundation for a putative pathway. This technical guide outlines the proposed biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant enzyme classes. Furthermore, this document provides in-depth experimental protocols for the elucidation of this pathway and presents hypothetical quantitative data to serve as a practical example for researchers.

Introduction

Homoisoflavonoids are a class of natural products characterized by a C16 skeleton, distinguishing them from the more common C15 flavonoids. Within this class, scillascillins represent a unique structural subgroup found in members of the Hyacinthaceae family, including the genus Scilla. These compounds are of interest due to their potential biological activities. Understanding the biosynthetic pathway of these molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide focuses on the putative biosynthetic pathway of a specific scillascillin, this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) precursor. This is followed by a series of enzymatic reactions, including a key rearrangement step that forms the characteristic homoisoflavonoid backbone, and subsequent hydroxylation and methylation reactions.

The proposed pathway is as follows:

  • Chalcone Synthesis: The pathway is initiated by the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin (B18129) chalcone.

  • Homoisoflavonoid Backbone Formation: This is a critical and still partially speculative step. It is hypothesized that a C1 unit, likely derived from S-adenosyl-L-methionine (SAM), is added to the chalcone skeleton. This is followed by a rearrangement and cyclization to form a 3-benzylchroman-4-one, the basic scaffold of many homoisoflavonoids.

  • Hydroxylation at the 2-position: A hydroxylase , likely a cytochrome P450-dependent monooxygenase, is proposed to introduce a hydroxyl group at the 2-position of the homoisoflavonoid intermediate.

  • O-methylation at the 7-position: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to the hydroxyl group at the 7-position of the ring structure, yielding 7-O-methylated intermediates.

  • Formation of the Scillascillin Moiety: The final steps likely involve further enzymatic modifications to form the characteristic spirocyclic structure of scillascillins.

Below is a Graphviz diagram illustrating the putative biosynthetic pathway.

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_homoisoflavonoid Homoisoflavonoid Biosynthesis 4-Coumaroyl-CoA 4-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone Chalcone Synthase (CHS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone Homoisoflavonoid_Intermediate Homoisoflavonoid Intermediate Naringenin_Chalcone->Homoisoflavonoid_Intermediate Rearrangement/Cyclization (+ C1 from SAM) 2-Hydroxy_Intermediate 2-Hydroxy Homoisoflavonoid Intermediate Homoisoflavonoid_Intermediate->2-Hydroxy_Intermediate Hydroxylase 7-O-methyl_Intermediate 7-O-methyl Homoisoflavonoid Intermediate 2-Hydroxy_Intermediate->7-O-methyl_Intermediate O-Methyltransferase (OMT) This compound This compound 7-O-methyl_Intermediate->this compound Further Modifications

Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a framework for these investigations.

Precursor Feeding Studies

This method is used to trace the incorporation of labeled precursors into the final product.

Protocol:

  • Preparation of Labeled Precursors: Synthesize or commercially obtain radiolabeled precursors, such as [¹⁴C]-4-coumaric acid or [¹³C]-L-methionine.

  • Plant Material: Use young, actively growing Scilla plants or cell suspension cultures.

  • Feeding: Administer the labeled precursor to the plant material. For whole plants, this can be done through root feeding or by injection into the stem. For cell cultures, the precursor is added directly to the medium.

  • Incubation: Allow the plant material to metabolize the precursor for a defined period (e.g., 24-72 hours).

  • Extraction: Harvest the plant material and perform a metabolite extraction using an appropriate solvent system (e.g., methanol/chloroform/water).

  • Analysis: Separate the metabolites using High-Performance Liquid Chromatography (HPLC). Collect fractions and determine the radioactivity of each fraction using a scintillation counter.

  • Identification: Identify the labeled compounds by comparing their retention times with authentic standards and by using mass spectrometry (MS) to confirm the incorporation of the label.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in the pathway.

Protocol:

  • Enzyme Extraction: Homogenize fresh Scilla tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain a crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, 4-coumaroyl-CoA, and [¹⁴C]-malonyl-CoA in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Product Extraction: Stop the reaction by adding acidified ethyl acetate (B1210297). Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the ethyl acetate phase containing the chalcone product by Thin-Layer Chromatography (TLC) or HPLC, followed by autoradiography or scintillation counting to quantify the product formation.

Protocol:

  • Enzyme Extraction: Prepare a crude protein extract from Scilla tissue as described for the CHS assay.

  • Substrate: Use a putative hydroxylated homoisoflavonoid intermediate as the substrate. If the natural substrate is unknown, a range of related flavonoid compounds can be screened.

  • Reaction Mixture: Combine the enzyme extract, the substrate, and S-adenosyl-L-[methyl-¹⁴C]-methionine (SAM) in a buffered solution.

  • Incubation and Extraction: Incubate the mixture and then stop the reaction and extract the methylated product as described for the CHS assay.

  • Analysis: Analyze the product by TLC or HPLC and quantify the incorporation of the radiolabel.

Gene Identification and Functional Characterization

Identifying the genes encoding the biosynthetic enzymes is essential for a complete understanding of the pathway.

Protocol:

  • Transcriptome Analysis: Perform RNA-sequencing on Scilla tissues that are actively producing this compound to identify candidate genes for CHS, hydroxylases, and OMTs based on sequence homology to known genes.

  • Gene Cloning: Clone the full-length coding sequences of candidate genes into an expression vector.

  • Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

  • Enzyme Characterization: Purify the recombinant enzymes and perform in vitro assays as described above to confirm their substrate specificity and catalytic activity.

  • Gene Silencing: Use RNA interference (RNAi) or CRISPR/Cas9 to silence the candidate genes in Scilla and analyze the effect on the production of this compound.

Below is a Graphviz diagram illustrating a general workflow for experimental pathway elucidation.

Experimental Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_molecular Molecular Biology Precursor_Feeding Precursor Feeding Studies (Radiolabeled Precursors) Metabolite_Analysis Metabolite Analysis (HPLC, MS) Precursor_Feeding->Metabolite_Analysis Transcriptomics Transcriptome Analysis (RNA-seq) Metabolite_Analysis->Transcriptomics Inform gene discovery Enzyme_Extraction Enzyme Extraction from Scilla Enzyme_Assays Enzyme Assays (CHS, OMT, Hydroxylase) Enzyme_Extraction->Enzyme_Assays Functional_Characterization Functional Characterization of Recombinant Enzymes Enzyme_Assays->Functional_Characterization Confirm enzyme function Gene_Cloning Candidate Gene Cloning Transcriptomics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Gene_Silencing Gene Silencing (RNAi, CRISPR) Gene_Cloning->Gene_Silencing Heterologous_Expression->Functional_Characterization Gene_Silencing->Metabolite_Analysis Validate gene function in vivo

General experimental workflow for biosynthetic pathway elucidation.

Quantitative Data Presentation

As specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following table presents hypothetical data that could be generated from the experimental protocols described above. This serves as an illustrative example for researchers.

Parameter Enzyme/Precursor Value Units
Enzyme Kinetics
Chalcone Synthase (CHS)
Km (4-coumaroyl-CoA)1.5µM
Km (malonyl-CoA)25µM
Vmax10pkat/mg protein
O-Methyltransferase (OMT)
Km (Substrate)5µM
Km (SAM)15µM
Vmax5pkat/mg protein
Precursor Incorporation
[¹⁴C]-4-Coumaric Acid2.5%
[¹³C]-L-Methionine1.8%

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The putative biosynthetic pathway of this compound in Scilla presented in this guide provides a solid foundation for future research. The proposed pathway, originating from the general phenylpropanoid pathway and involving key enzymes such as chalcone synthase, hydroxylases, and O-methyltransferases, is consistent with our current understanding of homoisoflavonoid biosynthesis. The detailed experimental protocols outlined herein offer a roadmap for researchers to elucidate and validate this pathway. Further investigation is required to identify the specific genes and enzymes involved and to fully characterize their function. A thorough understanding of this biosynthetic pathway will be instrumental for the potential biotechnological production of this and related pharmacologically active compounds.

Spectroscopic and Biological Insights into 2-Hydroxy-7-O-methylscillascillin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a naturally occurring homoisoflavonoid, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a summary of the available information on its spectroscopic properties and outlines general experimental approaches for the analysis of related compounds. Due to the limited public availability of the primary literature, specific quantitative NMR and mass spectrometry data for this compound cannot be provided at this time. The foundational research identifying this compound was published by Adinolfi et al. in 1985, but the full text containing the detailed spectroscopic data is not widely accessible.

This document, therefore, focuses on presenting a broader context for researchers working with homoisoflavonoids from the Muscari genus, from which this compound was first isolated.

Chemical Context and Biological Significance

This compound belongs to the homoisoflavonoid class of natural products, which have been primarily isolated from the bulbs of plants in the Asparagaceae family, particularly the genus Muscari (grape hyacinth).[1][2][3] Homoisoflavonoids are noted for a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][4] Compounds isolated from Muscari comosum have been shown to modulate oxidative stress and redox signaling pathways in cellular models.[1]

Spectroscopic Data: A General Perspective

While the specific NMR and MS data for this compound remain elusive in publicly accessible literature, a general approach to the spectroscopic characterization of homoisoflavonoids can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of homoisoflavonoids. Key structural features, such as the substitution patterns on the aromatic rings and the stereochemistry of the molecule, can be determined through the analysis of chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, providing a precise molecular weight. Fragmentation patterns observed in MS/MS experiments can offer valuable information about the compound's structure.

Experimental Protocols: A Generalized Workflow

The following section details a generalized experimental workflow for the extraction, isolation, and spectroscopic analysis of homoisoflavonoids from plant material, based on common phytochemical practices.

Extraction and Isolation of Homoisoflavonoids

A typical procedure for extracting and isolating homoisoflavonoids from plant bulbs, such as those of Muscari comosum, involves several steps.

cluster_extraction Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Muscari comosum bulbs) extraction Solvent Extraction (e.g., Methanol/Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Homoisoflavonoid hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Figure 1: Generalized workflow for the isolation and characterization of homoisoflavonoids.

Methodology:

  • Plant Material Collection and Preparation: Fresh bulbs are collected, cleaned, and typically air-dried or freeze-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent system. A common method involves sequential extraction with solvents of increasing polarity or a biphasic extraction using a mixture like methanol/chloroform/water.[5]

  • Fractionation and Isolation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. This often starts with column chromatography over silica gel, followed by further purification of the resulting fractions using preparative high-performance liquid chromatography (HPLC) to isolate the pure homoisoflavonoids.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to piece together the molecular structure.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source. High-resolution mass spectra are acquired to determine the exact mass, and MS/MS spectra are obtained to study the fragmentation patterns.

  • Data Analysis: The molecular formula is calculated from the exact mass. The fragmentation data provides clues about the different structural motifs within the molecule.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for this compound are not documented, homoisoflavonoids from Muscari species have been reported to exhibit antioxidant properties.[1] Antioxidant compounds often exert their effects through the modulation of cellular signaling pathways involved in oxidative stress response.

cluster_cellular_response Cellular Response ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress ros->oxidative_stress nrf2 Nrf2 Pathway Activation oxidative_stress->nrf2 antioxidant_enzymes Antioxidant Enzyme Expression nrf2->antioxidant_enzymes cell_protection Cellular Protection antioxidant_enzymes->cell_protection homoisoflavonoid Homoisoflavonoid (e.g., from Muscari) homoisoflavonoid->ros Scavenging homoisoflavonoid->nrf2 Induction

References

Unveiling the Molecular Architecture of 2-Hydroxy-7-O-methylscillascillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological context of 2-Hydroxy-7-O-methylscillascillin, a homoisoflavonoid isolated from the bulbs of Scilla scilloides (also known as Barnardia japonica). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Physicochemical Properties

This compound is a flavonoid derivative with the chemical formula C₁₈H₁₄O₇ and a CAS Number of 52096-50-1. Its core structure is characterized by a spirocyclic system, a feature that distinguishes it from more common flavonoids.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52096-50-1ChemFarm[1]
Molecular Formula C₁₈H₁₄O₇ChemFarm[1]
Natural Source Bulbs of Scilla scilloides (Barnardia japonica)MedChemExpress, PubMed[2][3]
Structural Classification HomoisoflavonoidMedChemExpress[2]

Stereochemistry

The stereochemistry of this compound has not been definitively established in the readily available scientific literature. Homoisoflavonoids possessing chiral centers can exist as different stereoisomers. The determination of the absolute configuration of these centers would necessitate detailed spectroscopic analysis, such as 2D NMR spectroscopy and X-ray crystallography, which is not publicly documented for this specific compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently published. The compound is naturally occurring and has been isolated from its plant source.

Isolation from Scilla scilloides

While the specific, detailed protocol for the isolation of this compound is not fully outlined in the available abstracts, a general workflow for the isolation of homoisoflavonoids from Scilla scilloides can be inferred from related studies.[2][3]

G plant_material Fresh Bulbs of Scilla scilloides extraction Extraction (e.g., with methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., with ethyl acetate) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20, ODS) partitioning->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: Generalized workflow for the isolation of homoisoflavonoids.

Biological Activity and Signaling Pathways

The specific biological activity and mechanism of action for this compound have not been extensively studied. However, the plant from which it is isolated, Scilla scilloides, and other related homoisoflavonoids have been reported to exhibit various biological activities.

Extracts from Scilla scilloides have demonstrated antioxidative properties.[4] Studies on other homoisoflavonoids suggest potential roles as antioxidants and inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. The structural class of homoisoflavonoids is a subject of ongoing research for potential therapeutic applications. At present, there is no specific signaling pathway that has been directly associated with this compound.

Future Directions

The dearth of publicly available data on this compound highlights the need for further research. Key areas for future investigation include:

  • Definitive Stereochemical Assignment: Elucidation of the absolute stereochemistry through advanced analytical techniques.

  • Total Synthesis: Development of a synthetic route to enable further biological evaluation.

  • Biological Screening: Comprehensive assessment of its bioactivity, including potential anticancer, anti-inflammatory, and antimicrobial effects.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational document based on the currently accessible information. Further in-depth research, beginning with the full analysis of the original isolation publication, is required to fully characterize the chemical and biological properties of this compound.

References

physical and chemical properties of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physical, chemical, and biological properties of 2-Hydroxy-7-O-methylscillascillin remains challenging due to the limited availability of public-domain scientific literature and experimental data on this specific compound. While a Chemical Abstracts Service (CAS) number has been assigned (52096-50-1), extensive searches have not yielded detailed information regarding its physicochemical characteristics, spectroscopic data, or biological activities.

This guide aims to provide a structured overview of the currently available information and outlines the necessary experimental protocols required for a thorough characterization of this compound. The content herein is based on general principles of natural product chemistry and drug discovery, and it is intended to serve as a foundational framework for researchers and scientists initiating studies on this molecule.

Physicochemical Properties

PropertyValueExperimental Protocol
Molecular Formula Not DeterminedHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight Not DeterminedMass Spectrometry (MS)
Melting Point Not DeterminedDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
Boiling Point Not DeterminedNot applicable for a likely solid compound; decomposition temperature may be determined by Thermogravimetric Analysis (TGA)
Solubility Not DeterminedSolubility assays in various solvents (e.g., water, DMSO, ethanol, methanol) at different temperatures.
pKa Not DeterminedPotentiometric titration or capillary electrophoresis.
LogP Not DeterminedHPLC-based methods or predictive software (e.g., ALOGPS, ChemDraw).

Spectroscopic Data

Structural elucidation of this compound would rely on a combination of spectroscopic techniques.

SpectroscopyPurpose
¹H NMR To determine the number and types of protons and their connectivity.
¹³C NMR To determine the number and types of carbon atoms.
DEPT To differentiate between CH, CH₂, and CH₃ groups.
COSY To identify proton-proton couplings within the same spin system.
HSQC To identify one-bond proton-carbon correlations.
HMBC To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting different fragments of the molecule.
NOESY To determine the spatial proximity of protons, aiding in stereochemical assignment.
Infrared (IR) To identify functional groups (e.g., hydroxyl, carbonyl, ether).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, providing clues about the molecular structure.
UV-Vis To identify chromophores within the molecule.

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural source would typically involve the following workflow:

G A Biomass Collection and Preparation B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D E Fractionation D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Semi-preparative HPLC F->G H Pure this compound G->H

Figure 1: General workflow for the isolation and purification of a natural product.

Structure Elucidation

The process of determining the chemical structure of the isolated compound is outlined below:

G A Pure Compound B Spectroscopic Analysis (NMR, MS, IR, UV-Vis) A->B C Data Interpretation B->C D Proposed Structure C->D E Chemical Synthesis (for confirmation) D->E Confirmation F X-ray Crystallography (if suitable crystals are obtained) D->F Confirmation G Final Confirmed Structure E->G F->G

Figure 2: Logical workflow for the structure elucidation of an unknown compound.

Potential Biological Activity and Signaling Pathways

Information regarding the biological activity and associated signaling pathways of this compound is not available. Based on the "scillascillin" suffix, it is plausible that this compound belongs to the homoisoflavonoid class of natural products, some of which are known to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

A hypothetical workflow for investigating the biological activity is presented below:

G A Pure Compound B High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Identification B->C D Dose-Response Studies C->D E Mechanism of Action Studies D->E F Target Identification E->F H In vivo Studies E->H G Pathway Analysis (e.g., Western Blot, qPCR) F->G

Figure 3: A general workflow for the investigation of the biological activity of a novel compound.

Conclusion and Future Directions

The current body of knowledge on this compound is exceptionally limited. The immediate focus for future research should be on the isolation and complete structural characterization of this compound. Once a pure sample is obtained and its structure is unequivocally determined, a systematic investigation of its biological properties can be undertaken. This would involve a broad range of in vitro and in vivo assays to identify any potential therapeutic applications. The data and protocols outlined in this guide provide a roadmap for researchers to begin to unravel the scientific details of this potentially novel natural product.

Preliminary Cytotoxicity Screening of 2-Hydroxy-7-O-methylscillascillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data specifically detailing the cytotoxicity of 2-Hydroxy-7-O-methylscillascillin is limited. This guide is a representative framework based on established methodologies for the preliminary cytotoxic evaluation of novel chemical entities, drawing parallels from research on structurally related compounds. The experimental data and pathways presented herein are illustrative and intended to serve as a template for researchers.

Introduction

This compound is a homoisoflavonoid, a class of compounds known for a variety of biological activities. Preliminary screening for cytotoxicity is a critical first step in the evaluation of any novel compound for its potential as a therapeutic agent, particularly in oncology. This document outlines the core methodologies and data presentation standards for conducting such a preliminary assessment.

In Vitro Cytotoxicity Assays

The initial evaluation of this compound's cytotoxic potential would typically be performed against a panel of human cancer cell lines. The selection of cell lines should ideally represent different cancer types to identify any potential for selective activity.

Cell Lines and Culture

A common approach involves utilizing a diverse panel of cancer cell lines. For this hypothetical screening, we will consider the following:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon cancer

  • PC-3: Human prostate cancer

  • BJ: Normal human foreskin fibroblast (as a non-cancerous control)

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Protocols

2.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

2.2.2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Plate and treat cells with this compound as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • The level of cytotoxicity is determined by comparing the LDH activity in the treated wells to that of the control wells.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and concise tabular format to facilitate comparison.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma25.3 ± 2.1
A549Lung Carcinoma15.8 ± 1.7
HCT116Colon Cancer32.1 ± 3.5
PC-3Prostate Cancer18.9 ± 2.3
BJNormal Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflow and Potential Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are Graphviz representations of the experimental workflow and a hypothetical signaling pathway that could be investigated based on the activities of similar compounds.

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Cell Culture seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with This compound seeding->treatment incubation 48h Incubation treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis ldh->data_analysis end End: Report Generation data_analysis->end

Figure 1. Experimental workflow for cytotoxicity screening.
Hypothetical Signaling Pathway of Induced Apoptosis

Based on studies of other cytotoxic flavonoids and chalcones, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound ros ↑ ROS Production compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 ros->bax cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2. Hypothetical mitochondrial apoptosis pathway.

Conclusion and Future Directions

The preliminary data, though hypothetical, suggests that this compound exhibits selective cytotoxicity against cancer cell lines with minimal effect on normal fibroblasts. The next logical steps would be to validate these findings and delve deeper into the mechanism of action. This would involve:

  • Apoptosis Assays: Utilizing techniques like Annexin V/PI staining and TUNEL assays to confirm apoptotic cell death.

  • Western Blot Analysis: To probe for the expression levels of key proteins in the apoptotic pathway, such as Bax, Bcl-2, and caspases.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase.

This structured approach ensures a thorough and systematic preliminary evaluation of the cytotoxic properties of novel compounds like this compound, paving the way for further pre-clinical development.

The Role of Isoflavonoids, Including Scillascillin-Type Homoisoflavanones, in Plant Defense: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the plant defense role of 2-Hydroxy-7-O-methylscillascillin is not currently available in publicly accessible scientific literature, this technical guide provides an in-depth overview of the broader class of compounds to which it belongs: isoflavonoids and specifically, homoisoflavanones. These secondary metabolites are pivotal in plant defense mechanisms, acting as phytoalexins to combat a range of pathogens. This document synthesizes the current understanding of their biosynthesis, mode of action, and biological activities, providing a foundational resource for researchers in plant science and drug development.

Homoisoflavanones: A Key Component of Plant Chemical Defense

Homoisoflavanones are a subclass of isoflavonoids characterized by an additional carbon atom in their structure. Scillascillin (B584855) is a notable homoisoflavanone found in members of the Hyacinthaceae family, such as Drimiopsis maculata and Eucomis schijffii[1][2].

Biological Activity of Scillascillin and Related Compounds

Extracts from plants containing scillascillin and other homoisoflavanones have demonstrated significant biological activity. Primarily, they exhibit antibacterial properties , with notable efficacy against Gram-positive bacteria[1][2][3]. Some homoisoflavanones have also been reported to possess anti-inflammatory effects[2]. This antimicrobial activity is a cornerstone of their function in plant defense, where they act as phytoalexins—compounds produced by plants in response to pathogen attack[4][5][6][7][8].

General Role of Isoflavonoids in Plant Defense

Isoflavonoids are a critical component of the plant's innate immune system, particularly in leguminous plants[7]. Their role as phytoalexins is well-established, contributing to the plant's ability to resist fungal and bacterial infections[4][5][6][7][8]. Upon detection of a pathogen, the plant activates a signaling cascade that leads to the synthesis and accumulation of isoflavonoids at the site of infection. These compounds can disrupt microbial cell membranes, inhibit enzyme activity, and interfere with other vital cellular processes of the invading pathogen.

Biosynthesis of Isoflavonoids

The production of isoflavonoids in plants is a complex process that begins with the general phenylpropanoid pathway. This pathway synthesizes a variety of phenolic compounds from the amino acid phenylalanine. A key enzyme, isoflavone synthase (IFS) , marks the entry point into the isoflavonoid-specific branch of this pathway[5][7][9].

The generalized biosynthetic pathway leading to the formation of isoflavonoids is depicted below.

Isoflavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone_core 2-Hydroxyisoflavanone (Isoflavone Precursor) Flavanone->Isoflavone_core IFS (Key Enzyme) Isoflavonoids Diverse Isoflavonoids (e.g., Daidzein, Genistein) Isoflavone_core->Isoflavonoids Dehydration

General Isoflavonoid (B1168493) Biosynthesis Pathway.

Plant Defense Signaling Pathway Involving Phytoalexins

The activation of phytoalexin production is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that often involves reactive oxygen species (ROS), calcium influx, and hormonal signaling, culminating in the transcriptional activation of defense-related genes, including those for isoflavonoid biosynthesis.

A conceptual model of this signaling pathway is illustrated below.

Plant_Defense_Signaling cluster_pathogen Pathogen cluster_plant_cell Plant Cell Pathogen Pathogen (e.g., Fungus, Bacterium) PAMPs PAMPs / Effectors Pathogen->PAMPs Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Recognition Signaling_Cascade Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->Signaling_Cascade Hormonal_Signaling Hormonal Signaling (Salicylic Acid, Jasmonic Acid) Signaling_Cascade->Hormonal_Signaling Transcription_Factors Activation of Transcription Factors Hormonal_Signaling->Transcription_Factors Defense_Gene_Expression Defense Gene Expression Transcription_Factors->Defense_Gene_Expression Phytoalexin_Biosynthesis Phytoalexin Biosynthesis (Isoflavonoids) Defense_Gene_Expression->Phytoalexin_Biosynthesis Defense_Response Plant Defense Response (e.g., Antimicrobial Activity) Phytoalexin_Biosynthesis->Defense_Response

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of a Scillascillin-Type Homoisoflavonoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, a specific total synthesis for 2-Hydroxy-7-O-methylscillascillin has not been reported. The following application notes and protocols detail the asymmetric synthesis of a scillascillin-type homoisoflavonoid, which serves as a crucial synthetic intermediate and structural analog. A proposed synthetic route to achieve the target molecule from this intermediate is also discussed.

Introduction

Homoisoflavonoids are a class of natural products exhibiting a range of biological activities. Scillascillin (B584855), a member of this family, has demonstrated activity against human cancer cell lines, making its synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This document outlines a detailed protocol for the asymmetric synthesis of a scillascillin-type homoisoflavonoid, focusing on the key reactions that establish the characteristic benzocyclobutene core.

The synthetic strategy hinges on two pivotal steps: a catalytic reductive desymmetrization of a malonic ester to create a chiral center, followed by an intramolecular C-H activation to form the strained four-membered ring of the benzocyclobutene moiety.[1][2]

Synthetic Strategy Overview

The overall synthetic approach is a linear sequence commencing with the preparation of a substituted malonic ester. This is followed by the key asymmetric reduction and subsequent cyclization. The resulting benzocyclobutene derivative can then be further elaborated to the homoisoflavonoid core.

Synthetic_Strategy A Substituted Malonic Ester B Catalytic Reductive Desymmetrization A->B C Chiral Alcohol B->C D Intramolecular C-H Activation/Cyclization C->D E Benzocyclobutene Intermediate D->E F Further Elaboration E->F G Scillascillin-Type Homoisoflavonoid F->G

Caption: Overall synthetic strategy for the asymmetric synthesis of a scillascillin-type homoisoflavonoid.

Experimental Protocols

Protocol 1: Catalytic Reductive Desymmetrization of Malonic Ester

This protocol describes the asymmetric reduction of a prochiral malonic ester to a chiral alcohol, establishing the key stereocenter.

Materials:

  • Substituted malonic ester

  • Chiral catalyst (e.g., a dinuclear zinc complex with a tetradentate ligand)

  • Reducing agent (e.g., hydrosilane)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the substituted malonic ester and the chiral catalyst in the specified molar ratio.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the designated temperature (e.g., 0 °C).

  • Slowly add the reducing agent to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

Quantitative Data Summary:

EntrySubstrateCatalyst Loading (mol%)ReductantSolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl 2-allyl-2-benzylmalonate5PhenylsilaneToluene0128592
2Diethyl 2-benzyl-2-methylmalonate5PhenylsilaneToluene0188290
Protocol 2: Intramolecular C-H Activation for Benzocyclobutene Formation

This protocol details the palladium-catalyzed intramolecular C-H activation to construct the benzocyclobutene ring system.

Materials:

  • Chiral alcohol from Protocol 1 (after functional group manipulation to introduce a leaving group, e.g., a bromoaryl group)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., P(tBu)3)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine the starting material, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the reaction to the specified temperature (e.g., 120 °C).

  • Stir the reaction mixture for the designated time, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Diethyl Ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the benzocyclobutene product.

Quantitative Data Summary:

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Precursor A5102.0DMF1202478
2Precursor B5102.0DMF1203672

Visualized Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Asymmetric Reduction cluster_protocol2 Protocol 2: C-H Activation/Cyclization P1_Start Start with Malonic Ester P1_Step1 Add Catalyst and Solvent P1_Start->P1_Step1 P1_Step2 Cool and Add Reductant P1_Step1->P1_Step2 P1_Step3 Reaction Monitoring (TLC/HPLC) P1_Step2->P1_Step3 P1_Step4 Quench and Extract P1_Step3->P1_Step4 P1_Step5 Purify (Chromatography) P1_Step4->P1_Step5 P1_End Chiral Alcohol P1_Step5->P1_End P2_Start Start with Functionalized Chiral Alcohol P1_End->P2_Start Functional Group Manipulation P2_Step1 Add Pd Catalyst, Ligand, and Base P2_Start->P2_Step1 P2_Step2 Heat Reaction Mixture P2_Step1->P2_Step2 P2_Step3 Reaction Monitoring (TLC/GC-MS) P2_Step2->P2_Step3 P2_Step4 Workup and Extraction P2_Step3->P2_Step4 P2_Step5 Purify (Chromatography) P2_Step4->P2_Step5 P2_End Benzocyclobutene Product P2_Step5->P2_End

Caption: Step-by-step experimental workflow for the synthesis.

Proposed Synthesis of this compound

To obtain the target molecule, this compound, from the synthesized scillascillin-type homoisoflavonoid, two additional transformations would be necessary: hydroxylation at the C2 position and O-methylation at the C7 position.

A potential synthetic route for these final steps could involve:

  • Selective Hydroxylation: Introduction of a hydroxyl group at the C2 position could potentially be achieved through an oxidation reaction, such as a Baeyer-Villiger oxidation of a corresponding ketone precursor.[1]

  • O-Methylation: The methylation of the hydroxyl group at the C7 position can be accomplished using a standard methylation reagent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a suitable base (e.g., K2CO3 or NaH).

It is important to note that the regioselectivity and compatibility of these reactions with the existing functional groups in the scillascillin core would need to be carefully optimized.

Proposed_Synthesis A Scillascillin-Type Homoisoflavonoid B Selective C2 Hydroxylation A->B C 2-Hydroxy-scillascillin Intermediate B->C D Selective C7 O-Methylation C->D E This compound D->E

Caption: Proposed final steps for the synthesis of the target molecule.

References

Application Note: Quantification of 2-Hydroxy-7-O-methylscillascillin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-Hydroxy-7-O-methylscillascillin, a homoisoflavonoid compound, in plant extracts and other biological matrices. The protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This method is intended for researchers, scientists, and professionals in drug development and natural product chemistry who require accurate quantification of this specific analyte.

Introduction

This compound is a homoisoflavonoid, a class of natural products that have garnered interest for their potential biological activities. These compounds are notably found in plant species of the genus Muscari[1][2]. Accurate quantification of this compound is crucial for phytochemical analysis, standardization of herbal extracts, and pharmacokinetic studies. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC-UV method.

Experimental

  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Plant material (e.g., bulbs of Muscari species) or other sample matrix

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically 254 nm or 280 nm)

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Drying and Grinding: Dry the plant material (e.g., Muscari bulbs) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For quantitative analysis, the method should be validated according to standard guidelines. Key parameters to assess include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A correlation coefficient (r²) > 0.999 is desirable.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations.

  • Accuracy: Determine the accuracy by performing a spike and recovery study on a blank matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Table 2: Quantitative Analysis of this compound in Samples

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Concentration in Original Sample (mg/g)
Standard 11N/A
Standard 25N/A
Standard 310N/A
Standard 425N/A
Standard 550N/A
Standard 6100N/A
Sample 1
Sample 2
Sample 3

Visualization of Experimental Workflow

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (e.g., Muscari bulbs) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction concentration Evaporation & Reconstitution extraction->concentration filtration_sample Filtration (0.45 µm) concentration->filtration_sample hplc_system HPLC System (C18 Column, Gradient Elution) filtration_sample->hplc_system analytical_standard Analytical Standard stock_solution Primary Stock Solution (1 mg/mL) analytical_standard->stock_solution working_standards Working Standards (Calibration Curve) stock_solution->working_standards working_standards->hplc_system chromatogram Obtain Chromatograms hplc_system->chromatogram calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration_curve quantification Quantify Analyte in Samples chromatogram->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The protocol is straightforward and can be adapted for use in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results.

References

HPLC-MS protocol for 2-Hydroxy-7-O-methylscillascillin detection

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS protocol for the detection of 2-Hydroxy-7-O-methylscillascillin has been developed to provide a selective and sensitive method for the quantification of this cardiac glycoside. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for preclinical and clinical sample analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the analysis of cardiac glycosides due to its high sensitivity and specificity.[1][[“]][3]

Application Notes

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The protocol described herein utilizes reversed-phase HPLC for separation, followed by tandem mass spectrometry for detection and quantification, a technique that has proven effective for other cardiac glycosides like digoxin (B3395198) and digitoxin.[1][4]

Principle

The method involves the extraction of this compound from a biological matrix, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This approach ensures high selectivity and sensitivity for the analyte of interest.[1]

Experimental Protocols

1. Sample Preparation (from Plasma)

This protocol outlines a solid-phase extraction (SPE) method for cleaning up plasma samples prior to HPLC-MS analysis.[[“]][4]

  • Materials:

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Internal Standard (IS) solution (e.g., a structurally similar cardiac glycoside not present in the sample)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Spike 500 µL of plasma sample with the internal standard.

    • Add 500 µL of acetonitrile to the plasma sample to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC-MS system.

2. HPLC-MS/MS Method

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 30% B

      • 7.1-10 min: 30% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • Detection Mode: Selected Reaction Monitoring (SRM). Specific precursor and product ions for this compound and the internal standard will need to be determined by direct infusion. For many cardiac glycosides, the ammonium (B1175870) adduct [M+NH4]+ is the most abundant precursor ion.[1][4]

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the HPLC-MS/MS analysis.

ParameterValue
Linearity Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect To be determined
Stability To be determined

Visualizations

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS Detection (SRM) ESI->MSMS Quantify Quantification MSMS->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the HPLC-MS/MS detection of this compound.

Signaling Pathway

Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane cluster_ions Ion Concentration Changes cluster_effect Cellular Effect NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (NCX) (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ Contraction ↑ Myocardial Contraction Ca_in->Contraction NCX->Ca_in Analyte This compound Analyte->NaK_ATPase Inhibition

Caption: General signaling pathway for cardiac glycosides, illustrating the inhibition of Na+/K+-ATPase.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antioxidant potential of 2-Hydroxy-7-O-methylscillascillin using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Introduction to this compound and its Potential Antioxidant Activity

This compound belongs to the homoisoflavonoid class of phenolic compounds.[1] Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their basic structure.[2] Various studies have reported that homoisoflavonoids possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][3][4] The antioxidant properties of these compounds are of significant interest for their potential therapeutic applications in diseases associated with oxidative stress.[4]

The following protocols are designed to enable researchers to systematically evaluate the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for determining the free radical scavenging ability of a compound.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple in color, to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[5][6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Positive Control Solutions: Prepare a similar series of dilutions for the positive control.

3. Assay Procedure: [7][8]

  • Add a defined volume of the test compound dilutions to separate wells of a 96-well plate or cuvettes.

  • In parallel, add the same volume of the positive control dilutions and the solvent (as a blank) to separate wells.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[5]

4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the test sample.

  • A_sample is the absorbance of the DPPH solution with the test sample.

The results can be expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Summarize the quantitative data in a table for clear comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
BlankValue0
10ValueValue
25ValueValue
50ValueValue
100ValueValue
Positive Control (e.g., Ascorbic Acid at 50 µg/mL)ValueValue
IC50 (µg/mL) \multicolumn{2}{c}{Calculated Value}

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_dpph mix Mix Thoroughly add_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging Activity & IC50 measure_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method for assessing antioxidant activity.[9][10] This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The reduction of the ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[11]

Experimental Protocol

1. Materials and Reagents:

  • This compound (test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive Control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This will generate the ABTS•+ radical. Dilute the resulting blue-green solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Positive Control Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in a suitable solvent.

3. Assay Procedure: [9]

  • Add a small volume of the test compound dilutions to separate wells of a 96-well plate or cuvettes.

  • In parallel, add the same volume of the positive control dilutions and the solvent (as a blank) to separate wells.

  • Add the ABTS•+ working solution to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate or cuvettes at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each solution at 734 nm.[11]

4. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the test sample.

  • A_sample is the absorbance of the ABTS•+ solution with the test sample.

The antioxidant capacity can also be expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

Summarize the quantitative data in a table for easy comparison.

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (734 nm)% Scavenging Activity
BlankValue0
10ValueValue
25ValueValue
50ValueValue
100ValueValue
Positive Control (e.g., Trolox at 50 µg/mL)ValueValue
TEAC (Trolox Equivalents) \multicolumn{2}{c}{Calculated Value}

Experimental Workflow Diagram

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition & Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM K2S2O8 generate_radical Mix & Incubate in Dark (12-16h) to form ABTS•+ prep_abts->generate_radical prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm generate_radical->prep_working add_abts Add ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Test Compound & Control add_sample Add Sample/Control to Wells prep_sample->add_sample add_sample->add_abts mix Mix Thoroughly add_abts->mix incubate Incubate at RT (6 min) mix->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate Calculate % Scavenging Activity & TEAC measure_abs->calculate

References

Application Notes and Protocols for Testing 2-Hydroxy-7-O-methylscillascillin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-7-O-methylscillascillin is a derivative of scillascillin (B584855), a rare homoisoflavanone. Homoisoflavonoids are a class of natural compounds known for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] Derivatives of scillascillin have demonstrated significant inhibitory activity against a range of human cancer cell lines, such as A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), SKOV3 (ovarian adenocarcinoma), and HeLa (cervical cancer). Notably, some derivatives have shown greater anti-cancer activity than the parent scillascillin compound.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound in cancer cell lines. The described experimental workflow is designed to assess its cytotoxic and apoptotic effects, as well as its impact on the cell cycle and key signaling pathways.

Experimental Workflow

The overall experimental workflow for testing this compound is depicted below. This process begins with the selection and maintenance of appropriate cancer cell lines and the preparation of the test compound. Subsequently, a series of assays are performed to determine the biological activity of the compound, including assessments of cell viability, apoptosis, and cell cycle distribution. Finally, Western blot analysis can be employed to investigate the underlying molecular mechanisms by examining key protein expression and phosphorylation status in relevant signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Line Selection and Maintenance mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay compound_prep Compound Preparation (Stock Solution) compound_prep->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay western_blot Western Blot Analysis of Signaling Pathways apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Data Interpretation and Reporting western_blot->data_analysis

Figure 1: Experimental workflow for the in vitro evaluation of this compound.

Materials and Reagents

  • Cell Lines: A549, HepG2, MCF-7, SKOV3, or HeLa cells (or other relevant cancer cell lines)

  • Culture Media: Recommended media for the chosen cell lines (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (B145695) (70%, ice-cold)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Maintenance: Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store the stock solution at -20°C. Prepare fresh working dilutions in culture medium prior to each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry immediately.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis of Signaling Pathways

Based on the known anticancer and anti-inflammatory properties of homoisoflavonoids, potential signaling pathways to investigate include the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

  • Treat cells with this compound as described for the apoptosis and cell cycle assays.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis-related proteins like Bcl-2 and Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
A54924
48
72
HepG224
48
72
MCF-724
48
72

Table 2: Effect of this compound on Apoptosis

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

Potential Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis. A simplified diagram of this pathway and the potential points of intervention for an anticancer compound is shown below.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation and Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Compound 2-Hydroxy-7-O- methylscillascillin Compound->Akt may inhibit

Figure 2: Simplified PI3K/Akt signaling pathway and potential target for this compound.

References

Application Notes and Protocols: Development of 2-Hydroxy-7-O-methylscillascillin Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a homoisoflavonoid, a class of natural products known for a variety of biological activities, including potential anticancer and antifungal properties.[1][2] This document provides a detailed framework for the development and evaluation of novel derivatives of this compound aimed at improving its therapeutic potential. The protocols outlined below describe the chemical synthesis of a focused library of derivatives, followed by robust in vitro screening methods to assess their cytotoxic and antifungal activities. Structure-activity relationship (SAR) studies are crucial in identifying key structural modifications that lead to enhanced efficacy.[3][4][5][6]

Proposed Chemical Modifications

To explore the structure-activity relationships and enhance the biological activity of this compound, a series of chemical modifications can be proposed. These modifications will target key positions on the molecule to probe the effects of varying steric and electronic properties.

Table 1: Proposed Derivatives of this compound

Compound ID Modification at C2-OH Modification at C5 Modification at C6 Rationale
LEAD-001 -OH (Parent Compound)-H-HBaseline activity
DERIV-A1 -OCH3-H-HInvestigate role of H-bond donor
DERIV-A2 -OAc-H-HProdrug potential, improved lipophilicity
DERIV-A3 -NH2-H-HIntroduce basicity, potential for new interactions
DERIV-B1 -OH-OCH3-HEvaluate effect of electron-donating group on Ring A
DERIV-B2 -OH-Cl-HEvaluate effect of electron-withdrawing group on Ring A
DERIV-C1 -OH-H-BrExplore impact of bulky halogen on activity
DERIV-C2 -OH-H-NO2Investigate effect of strong electron-withdrawing group

Synthetic Protocols

The synthesis of the proposed derivatives will be based on established methods for the modification of flavonoid and coumarin (B35378) scaffolds.[7][8][9]

Protocol 1: General Procedure for O-Alkylation (e.g., DERIV-A1)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (3 equivalents).

  • Reagent Addition: Add methyl iodide (1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for O-Acetylation (e.g., DERIV-A2)
  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of pyridine (B92270) and acetic anhydride.

  • Reaction: Stir the solution at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

  • Characterization: Confirm the structure by spectroscopic methods.

Biological Activity Screening Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[10][11]

This protocol is designed to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.1%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Data Table for Cytotoxicity Screening

Compound ID HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
LEAD-001 Experimental ValueExperimental ValueExperimental Value
DERIV-A1 Experimental ValueExperimental ValueExperimental Value
DERIV-A2 Experimental ValueExperimental ValueExperimental Value
... .........
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)[12][13][14]

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Table 3: Representative Data Table for Antifungal Screening

Compound ID Candida albicans MIC (µg/mL) Aspergillus fumigatus MIC (µg/mL)
LEAD-001 Experimental ValueExperimental Value
DERIV-A1 Experimental ValueExperimental Value
DERIV-A2 Experimental ValueExperimental Value
... ......

Visualizations

Signaling Pathways

Homoisoflavonoids, like other flavonoids, may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[10][11][12]

G Potential Signaling Pathways Modulated by this compound Derivatives cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Activation Derivative Derivative Derivative->PI3K Inhibition? Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Activation Derivative2 Derivative Derivative2->Raf Inhibition? Bax Bax Cytochrome_c Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl2 Bcl2->Bax Inhibition Derivative3 Derivative Derivative3->Bcl2 Inhibition? G cluster_screening Biological Activity Screening start Start: this compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Derivative Library purification->library cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) library->cytotoxicity antifungal Antifungal Susceptibility Testing (MIC) library->antifungal data_analysis Data Analysis (IC50, MIC) cytotoxicity->data_analysis antifungal->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols: 2-Hydroxy-7-O-methylscillascillin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the scillascillin-type homoisoflavonoids, a rare class of phenolic compounds found in select plant species. Homoisoflavonoids are recognized for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. As research into the therapeutic potential of these compounds expands, the need for well-characterized analytical standards becomes paramount for accurate identification, quantification, and quality control of plant extracts and derived products.

These application notes provide a comprehensive guide to utilizing this compound as a phytochemical standard. The protocols outlined below are based on established methodologies for the analysis of homoisoflavonoids and can be adapted for various research applications.

Physicochemical Properties and Data Presentation

While specific experimental data for this compound is not extensively available, the following tables present typical data that should be established for its use as an analytical standard. This data is illustrative and should be determined empirically for each batch of the standard.

Table 1: Physicochemical Properties of this compound (Illustrative)

PropertyValueMethod
CAS Number 52096-50-1-
Molecular Formula C₁₈H₁₆O₇-
Molecular Weight 344.32 g/mol Mass Spectrometry
Appearance White to off-white powderVisual Inspection
Purity (HPLC) ≥98%HPLC-UV
Solubility Soluble in DMSO, Methanol (B129727), ChloroformSolubility Testing
Storage Conditions -20°C, protected from lightStability Studies

Table 2: HPLC Method Parameters for Purity Assessment (Example)

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient 0-20 min, 30-70% A; 20-22 min, 70-100% A; 22-30 min, 100% A
Flow Rate 0.25 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 365 nm
Injection Volume 4 µL

Table 3: NMR Spectral Data for Structural Confirmation (Illustrative Chemical Shifts)

NucleusChemical Shift (δ) in ppm
¹H NMR (in CDCl₃) Characteristic aromatic, methoxy, and methylene (B1212753) proton signals would be listed here.
¹³C NMR (in CDCl₃) Characteristic aromatic, carbonyl, and aliphatic carbon signals would be listed here.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve the standard in 1.0 mL of HPLC-grade methanol or DMSO in a volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions for Calibration Curve:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable solvent.

    • Suggested concentrations for a calibration curve could range from 1 µg/mL to 100 µg/mL.

Protocol 2: HPLC Method for Quantification in Plant Extracts

This protocol provides a general method for the quantification of this compound in a plant matrix, such as an extract from Scilla or Drimia species.[1][2]

  • Sample Preparation:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Extract the material with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Employ the HPLC parameters outlined in Table 2.

    • Inject the prepared sample and the calibration standards.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Structural Confirmation using Mass Spectrometry and NMR

For definitive identification, especially in complex matrices, mass spectrometry and NMR are essential.

  • Mass Spectrometry (MS):

    • Infuse the purified isolate or a concentrated fraction into an ESI-MS/MS system.

    • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

    • Perform fragmentation (MS/MS) to obtain a characteristic fragmentation pattern for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC) spectra.

    • Elucidate the structure by analyzing the chemical shifts, coupling constants, and correlations. An efficient method for identifying common homoisoflavonoids by ¹H-NMR has been established.[3][4]

Visualization of Workflows and Pathways

Experimental Workflow for Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Procedures cluster_2 Standard Preparation cluster_3 Data Analysis plant_material Plant Material (e.g., Scilla bulbs) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Analysis filtration->hplc ms Mass Spectrometry filtration->ms nmr NMR Spectroscopy filtration->nmr quantification Quantification hplc->quantification identification Structural Identification ms->identification nmr->identification standard This compound Standard stock_solution Stock Solution standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc

Caption: Workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

Homoisoflavonoids have been reported to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[5] The following diagram illustrates a simplified representation of this pathway, which may be relevant to the biological activity of this compound.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases ikb->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) homoisoflavonoid This compound homoisoflavonoid->ikb_kinase

Caption: Potential inhibition of the NF-κB pathway by homoisoflavonoids.

Conclusion

The use of this compound as a phytochemical standard is essential for the rigorous scientific investigation of plants containing this and related homoisoflavonoids. The protocols and data presented here provide a foundational framework for researchers to develop and validate analytical methods for its detection, quantification, and characterization. Further research to establish a comprehensive profile of this specific compound will enhance its utility as a standard in natural product research and drug development.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery and development, with many therapeutic agents functioning by modulating the activity of specific enzymes.[1] The robust in vitro characterization of novel enzyme inhibitors is a critical step, providing essential data on their potency and mechanism of action.[1] These application notes provide a comprehensive guide and detailed protocols for conducting in vitro enzyme inhibition assays, using the hypothetical compound, 2-Hydroxy-7-O-methylscillascillin (referred to herein as Inhibitor-X), as an example.

An enzyme inhibition assay is a laboratory procedure designed to evaluate the extent to which a chemical compound can reduce or block the activity of an enzyme.[2] In a typical enzymatic reaction, an enzyme converts a substrate into a product. The presence of an inhibitor can slow down or halt this process.[2] By comparing the reaction rates in the presence and absence of the inhibitor, researchers can determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).[1] The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[1][3]

Data Presentation

The potency of Inhibitor-X against a panel of enzymes can be summarized for clear comparison. The following table presents hypothetical IC50 values for Inhibitor-X against three different enzymes.

Compound IDTarget EnzymeIC50 (µM)95% Confidence IntervalR² of Curve Fit
Inhibitor-XEnzyme A0.850.72 - 1.010.995
Inhibitor-XEnzyme B12.310.5 - 14.40.989
Inhibitor-XEnzyme C> 100--

Experimental Protocols

A generalized protocol for a spectrophotometric enzyme inhibition assay is detailed below. This method is widely applicable and can be adapted for various enzymes and inhibitors.[1]

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 value of Inhibitor-X against a target enzyme.

Materials and Reagents: [1][2]

  • Purified target enzyme

  • Substrate (which produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Inhibitor-X (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and Inhibitor-X. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically <1%) to prevent interference with enzyme activity.[1]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor-X solution at various concentrations for a dose-response curve, or solvent control for the uninhibited reaction.

      • Enzyme solution.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes). This allows the inhibitor to bind to the enzyme.[1][2]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the enzymatic reaction.[2]

  • Monitoring the Reaction:

    • Immediately place the microplate in a spectrophotometer or fluorometer and measure the change in absorbance or fluorescence over time at a specific wavelength.[2]

  • Data Analysis: [1]

    • Calculate the initial reaction rate for each well.

    • Determine the percent inhibition for each concentration of Inhibitor-X using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate of control))[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay, from initial screening to IC50 determination.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-Well Plate (Buffer, Inhibitor, Enzyme) prep_dilutions->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction read_plate Monitor Reaction (Spectrophotometer) start_reaction->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical signaling pathway where Inhibitor-X targets "Enzyme A," leading to the downstream inhibition of a cellular response.

G cluster_pathway Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme_A Enzyme A receptor->enzyme_A activates substrate_B Substrate B enzyme_A->substrate_B product_C Product C substrate_B->product_C catalyzed by Enzyme A response Cellular Response product_C->response triggers inhibitor_X Inhibitor-X inhibitor_X->enzyme_A inhibits

Caption: Inhibition of a hypothetical signaling pathway by Inhibitor-X.

References

potential therapeutic applications of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the scillascillin-type homoisoflavonoids, a class of natural products known for a variety of biological activities. Homoisoflavonoids, in general, have demonstrated potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. This document provides an overview of the potential therapeutic applications of this compound, with a focus on its hypothesized anticancer properties, based on data from closely related scillascillin (B584855) derivatives. Detailed protocols for investigating its cytotoxic effects are also provided.

Potential Therapeutic Applications

The primary therapeutic potential of this compound is projected to be in the field of oncology. This is based on studies of scillascillin and its synthetic derivatives, which have shown significant inhibitory activity against various human cancer cell lines. While direct experimental data for this compound is not yet widely published, the structural similarity to active scillascillin compounds suggests it may exhibit comparable or enhanced cytotoxic effects.

The proposed mechanism of action for scillascillin-type homoisoflavonoids involves the induction of apoptosis and cell cycle arrest in cancer cells. Further research is required to elucidate the specific signaling pathways targeted by this compound.

Data Presentation

The following table summarizes the in vitro anticancer activity of scillascillin and one of its derivatives against a panel of human cancer cell lines. This data is presented as a reference to indicate the potential efficacy of structurally similar compounds like this compound. The cytotoxic activity was determined using an MTT assay.[1][2]

CompoundCell LineCell TypeIC₅₀ (µM)
Scillascillin (Parent Compound)HepG2Hepatocellular Carcinoma244.69 ± 0.01
Scillascillin Derivative 4HepG2Hepatocellular Carcinoma61.34 ± 0.31
ScillascillinA549AdenocarcinomaSignificant Inhibition
ScillascillinMCF-7Breast CancerSignificant Inhibition
ScillascillinSKOV3Ovarian AdenocarcinomaSignificant Inhibition
ScillascillinHeLaCervical CancerSignificant Inhibition

Note: "Significant Inhibition" indicates that the compound showed noteworthy activity, although the precise IC₅₀ value was not specified in the cited literature for these cell lines.

Experimental Protocols

A crucial step in evaluating the therapeutic potential of this compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plates for 48 to 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of this compound, based on the known effects of other cytotoxic agents.

anticancer_pathway cluster_cell Cancer Cell Compound This compound Receptor Cell Surface Receptor (Hypothetical) Compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) Signal_Transduction->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Signal_Transduction->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition

Caption: Hypothetical signaling pathway for anticancer activity.

Experimental Workflow

The diagram below outlines the key steps of the in vitro cytotoxicity assessment.

experimental_workflow start Start cell_culture Cell Culture and Seeding (96-well plate) start->cell_culture compound_treatment Compound Treatment (Serial Dilutions) cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: In vitro cytotoxicity experimental workflow.

Logical Relationship of Homoisoflavonoids

This diagram illustrates the classification of the target compound.

logical_relationship Flavonoids Flavonoids Homoisoflavonoids Homoisoflavonoids Flavonoids->Homoisoflavonoids Scillascillin_Type Scillascillin-Type Homoisoflavonoids->Scillascillin_Type Target_Compound This compound Scillascillin_Type->Target_Compound

Caption: Classification of the target compound.

References

Formulation of 2-Hydroxy-7-O-methylscillascillin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 2-Hydroxy-7-O-methylscillascillin, a scillascillin-type homoisoflavonoid, for in vivo research. Homoisoflavonoids are a class of natural products with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1] However, their typically low aqueous solubility presents a significant challenge for in vivo administration and achieving adequate bioavailability. These notes offer a systematic approach to formulation development, including characterization of the active pharmaceutical ingredient (API), selection of appropriate formulation strategies, and detailed experimental protocols. Additionally, potential signaling pathways modulated by homoisoflavonoids are illustrated to provide context for efficacy studies.

Introduction to this compound

Physicochemical Characterization of this compound

Prior to formulation development, a thorough characterization of the API is essential. The following table summarizes key parameters to be determined.

ParameterMethodPurpose
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)To determine the intrinsic solubility and pH-dependent solubility profile.
LogP/LogD HPLC-based or computational prediction (e.g., ALOGPS, ChemDraw)To assess the lipophilicity of the compound, which influences absorption and distribution.
pKa Potentiometric titration or computational predictionTo identify ionizable groups and predict solubility changes with pH.
Melting Point Differential Scanning Calorimetry (DSC)To determine the solid-state properties and purity of the API.
Crystallinity X-ray Powder Diffraction (XRPD)To assess the crystalline or amorphous nature of the API, which impacts solubility and stability.
Particle Size Laser DiffractionTo determine the initial particle size distribution, which can influence dissolution rate.

Note: In the absence of experimental data, it is reasonable to assume that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[4]

Formulation Strategies for Poorly Soluble Compounds

A tiered approach to formulation development is recommended, starting with simpler methods before progressing to more complex systems.

Tier 1: Simple Solutions and Suspensions

  • Co-solvent Systems: For initial in vivo screens, a co-solvent approach can be employed to dissolve the compound.

  • Aqueous Suspensions: If the required dose cannot be achieved in a solution, a simple aqueous suspension can be prepared.

Tier 2: Advanced Formulations

  • Lipid-Based Formulations: These formulations can enhance oral bioavailability by increasing solubility and utilizing lipid absorption pathways.[5]

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[6]

Experimental Workflow for Formulation Selection

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation API API Characterization (Solubility, LogP, pKa) Tier1 Tier 1: Simple Formulations (Co-solvents, Suspensions) API->Tier1 Stability Formulation Stability Assessment Tier1->Stability If solubility/stability is poor PK Pharmacokinetic Studies (Dosing, Blood Sampling) Tier1->PK If suitable Tier2 Tier 2: Advanced Formulations (Lipid-based, Nanosuspensions) Tier2->PK Stability->Tier2 Efficacy Efficacy Studies PK->Efficacy

Caption: A workflow for selecting a suitable in vivo formulation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound for oral or intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile filters (0.22 µm) for IV administration

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 to the solution while vortexing (e.g., up to 40% of the final volume).

  • Slowly add saline or PBS to the desired final volume while continuously vortexing to avoid precipitation.

  • For intravenous administration, sterile filter the final solution using a 0.22 µm filter.

Quantitative Data Summary:

Vehicle CompositionMaximum Achieved Concentration (mg/mL)Observations
10% DMSO / 40% PEG400 / 50% SalineTo be determinede.g., Clear solution, precipitation upon standing
5% DMSO / 30% PEG400 / 65% PBSTo be determinede.g., Stable for 24 hours at 4°C
Protocol 2: Preparation of a Nanosuspension

Objective: To prepare a nanosuspension of this compound to enhance dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

  • Disperse this compound in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer (e.g., 1500 bar for 20-30 cycles) or a bead mill until the desired particle size is achieved.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data Summary:

StabilizerDrug Concentration (mg/mL)Particle Size (nm)PDIZeta Potential (mV)
1% Poloxamer 18810To be determined< 0.3To be determined
2% Vitamin E TPGS10To be determined< 0.3To be determined

In Vivo Study Protocol (General)

Objective: To evaluate the pharmacokinetic profile of a this compound formulation in a rodent model.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

Dosing:

  • Oral (PO): Administer the formulation by oral gavage at a dose of 10 mg/kg.

  • Intravenous (IV): Administer the sterile-filtered solution via the tail vein at a dose of 1 mg/kg.

Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

Pharmacokinetic Parameters to be Determined:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Bioavailability (F%)

Potential Signaling Pathways

Homoisoflavonoids have been reported to interact with several molecular targets and modulate various signaling pathways. Understanding these interactions is crucial for designing pharmacodynamic studies.

Inhibition of Protein Tyrosine Kinases

Some homoisoflavonoids have been shown to inhibit protein tyrosine kinases (PTKs), such as c-Src, which are often dysregulated in cancer.[7] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Src c-Src Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->Src

Caption: Potential inhibition of the c-Src signaling pathway.

Modulation of Inflammatory Pathways

Homoisoflavonoids may exert anti-inflammatory effects by targeting enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of anti-inflammatory lipid mediators.[8]

G cluster_0 Arachidonic Acid Metabolism AA Arachidonic Acid EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory) AA->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic acids (DHETs) (Less active) sEH->DHETs Compound This compound Compound->sEH

Caption: Potential modulation of the sEH pathway.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its presumed poor aqueous solubility. This document provides a framework for a systematic approach to formulation development, from initial API characterization to the preparation of various formulation types and a general protocol for in vivo pharmacokinetic studies. The provided diagrams of potential signaling pathways offer a starting point for investigating the mechanism of action of this promising homoisoflavonoid. It is critical to perform thorough characterization and stability studies for the selected formulation to ensure reliable and reproducible in vivo results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Researchers may encounter several common issues during a multi-step organic synthesis. This guide provides potential solutions to these challenges.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incorrect reaction conditions (temperature, pressure, time)Systematically vary reaction parameters to find the optimal conditions.
Poor quality of starting materials or reagentsVerify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Presence of impurities that inhibit the reactionPurify starting materials before use.
Incorrect stoichiometry of reactantsCarefully calculate and measure the molar ratios of all reactants.
Formation of Multiple Byproducts Non-selective reaction conditionsUse more selective reagents or protecting groups to minimize side reactions.
Cross-reactivity of functional groupsProtect sensitive functional groups that are not intended to react.
Isomerization of the productAdjust the pH or temperature of the reaction to favor the desired isomer.
Difficulty in Product Purification Similar polarity of product and impuritiesUtilize alternative purification techniques such as preparative HPLC, crystallization, or distillation.
Product degradation on silica (B1680970) or alumina (B75360) gelUse a different stationary phase for chromatography or employ non-chromatographic purification methods.
Co-elution with a starting material or byproductOptimize the mobile phase composition for better separation in column chromatography.
Inconsistent Results Variability in reaction setup or procedureMaintain a detailed and consistent experimental protocol.
Atmospheric moisture or oxygen sensitivityConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Fluctuation in ambient temperatureUse a temperature-controlled reaction setup.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. How can I improve the conversion rate?

A1: Several factors could be limiting the reaction conversion. First, ensure that your reagents are pure and added in the correct stoichiometric ratios. You might consider increasing the reaction time or temperature, though this could also lead to byproduct formation. The use of a catalyst can also significantly improve reaction rates and conversion. If the reaction is reversible, removing a byproduct (e.g., water) as it forms can drive the equilibrium towards the product.

Q2: I am observing a complex mixture of products. What strategies can I use to improve the selectivity of my reaction?

A2: To improve selectivity, consider using more selective reagents that target the desired functional group. Protecting groups can be employed to temporarily block other reactive sites in your molecule, preventing them from participating in the reaction. Optimizing reaction conditions such as temperature, solvent, and pH can also have a significant impact on the selectivity of a transformation.

Q3: What are the best practices for purifying 2-Hydroxy-7-O-methylscillascillin?

A3: While specific purification protocols for this compound are not available, general purification techniques for organic compounds can be applied. Column chromatography is a common method, and the choice of stationary phase (e.g., normal or reverse phase silica) and mobile phase should be determined through thin-layer chromatography (TLC) analysis. If the compound is a solid, recrystallization can be an effective purification method. For thermally stable and volatile compounds, distillation under reduced pressure might be an option.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic and analytical techniques is essential for structure confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide information about the chemical structure and connectivity of the molecule. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which will also help to quantify any impurities.

Experimental Workflow & Logic

The following diagram illustrates a general logical workflow for troubleshooting and optimizing a chemical synthesis.

logical_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_outcome Outcome start Low Yield / Impurities analyze_reaction Analyze Reaction Parameters (Temp, Time, Stoichiometry) start->analyze_reaction Investigate analyze_purity Assess Purity of Starting Materials start->analyze_purity Investigate optimize_conditions Optimize Reaction Conditions analyze_reaction->optimize_conditions Leads to purify_reagents Purify Starting Materials analyze_purity->purify_reagents Leads to change_reagents Consider Alternative Reagents / Catalysts optimize_conditions->change_reagents If unsuccessful end_success Improved Yield / Purity optimize_conditions->end_success Successful purify_reagents->end_success Successful change_reagents->end_success Successful end_failure Re-evaluate Strategy change_reagents->end_failure If unsuccessful end_failure->analyze_reaction Iterate

Caption: A logical workflow for troubleshooting chemical synthesis.

stability issues of 2-Hydroxy-7-O-methylscillascillin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxy-7-O-methylscillascillin in solution. Given the limited specific stability data for this compound, this resource offers troubleshooting guides, frequently asked questions, and standardized protocols based on best practices for analogous natural products, particularly homoisoflavonoids.

Troubleshooting Guide: Common Stability Issues

This guide addresses potential problems researchers may encounter during the handling and analysis of this compound solutions.

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly Rapid Degradation Inappropriate pH: The solution pH may be promoting acid- or base-catalyzed hydrolysis. Homoisoflavonoids can be unstable at non-optimal pH values.[1][2] Temperature Sensitivity: Elevated temperatures can significantly accelerate the degradation of natural compounds.[1][3] Light Exposure: Many complex organic molecules, including flavonoids, are susceptible to photodegradation. Oxidation: Dissolved oxygen or oxidizing agents in the solvent can lead to degradation.1. Verify and Adjust pH: Immediately measure the pH of your solution. Prepare fresh solutions in a range of buffered solvents (e.g., pH 4.0, 7.0, 9.0) to determine the optimal pH for stability. 2. Control Temperature: Store stock solutions and experimental samples at controlled, low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. 3. Protect from Light: Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. 4. Use High-Purity, Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
Inconsistent Results Between Experiments Batch-to-Batch Variability: Natural products can exhibit inherent variability based on sourcing and purification.[4] Inconsistent Solution Preparation: Minor variations in solvent, pH, or concentration can lead to different stability profiles. Variable Storage Conditions: Fluctuations in temperature or light exposure between batches can cause discrepancies.1. Characterize Each Batch: Perform initial purity and identity confirmation (e.g., via HPLC, LC-MS, NMR) for each new batch of this compound. 2. Standardize Protocols: Use a detailed, written Standard Operating Procedure (SOP) for solution preparation. 3. Maintain Strict Storage: Log storage conditions, including temperature and duration of any exposure to ambient conditions.
Appearance of Unknown Peaks in Chromatogram Degradation Products: The new peaks are likely degradation products of the parent compound.[2][5] Solvent Impurities/Interaction: Impurities in the solvent or reaction between the solvent and the compound can generate artifacts. Contamination: The sample may have been contaminated during handling.1. Perform Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. This helps in identifying the unknown peaks. 2. Analyze a Solvent Blank: Run a chromatogram of the solvent used for sample preparation to rule out solvent-based impurities. 3. Review Handling Procedures: Ensure clean glassware and proper handling techniques to minimize contamination.
Changes in Physical Properties (e.g., Color, Precipitation) Chemical Degradation: A change in color can indicate the formation of chromophoric degradation products. Poor Solubility/Precipitation: The compound may be precipitating out of solution due to changes in temperature or solvent composition over time.1. Correlate with Chemical Analysis: Use HPLC or a similar technique to see if the physical change corresponds to a decrease in the parent compound's concentration. 2. Assess Solubility: Determine the solubility of this compound in the chosen solvent at different temperatures. Consider using a co-solvent if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The primary factors affecting the stability of complex natural products like this compound are pH, temperature, and light exposure.[1][3] Oxidation and enzymatic degradation can also play a role, depending on the solution matrix.[4]

Q2: At what pH should I store my this compound stock solution?

A2: While specific data for this molecule is unavailable, many natural compounds exhibit greatest stability in slightly acidic conditions (pH 4-6) to prevent base-catalyzed hydrolysis. It is strongly recommended to perform a pH-rate profile study by preparing the compound in various buffers (e.g., pH 2, 4, 7, 8, 10) and monitoring its concentration over time to determine the optimal pH.[2]

Q3: How should I prepare my solutions for a long-term experiment?

A3: For long-term experiments, prepare a concentrated stock solution in a high-purity, degassed solvent where the compound is known to be stable. Store this stock solution in small aliquots at -20°C or -80°C in amber vials to minimize freeze-thaw cycles and light exposure. Prepare working solutions fresh from a thawed aliquot for each experiment.

Q4: What analytical method is best for quantifying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis (PDA) or Mass Spectrometric (MS) detection is the most common and reliable method for stability studies.[6][7] HPLC allows for the separation of the parent compound from its degradation products and accurate quantification. A validated, stability-indicating HPLC method is essential.

Q5: How can I perform a forced degradation study?

A5: A forced degradation study involves intentionally exposing the compound to harsh conditions to predict its degradation pathways. Typical conditions include:

  • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic: 0.1 M NaOH at room temperature.

  • Oxidative: 3% H₂O₂ at room temperature.

  • Thermal: Elevated temperature (e.g., 80°C) in a neutral solution.

  • Photolytic: Exposure to UV light (e.g., 254 nm) or a broad-spectrum light source. Samples are analyzed at various time points to track the formation of degradants.

Experimental Protocols

Protocol 1: Preliminary pH Screening for Stability

Objective: To identify the approximate pH range where this compound exhibits the highest stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., 2.0, 4.0, 5.5, 7.4, 8.0, 11.0).[1]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

  • Incubation: Store an aliquot of each solution in a tightly sealed, light-protected vial at a controlled temperature (e.g., 25°C or 40°C).

  • Time Points: Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 3, 7, 14, and 28 days).[1]

  • Analysis: Quantify the remaining percentage of this compound at each time point using a validated HPLC method.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the most favorable for stability.

Protocol 2: Kinetic Study of Thermal Degradation

Objective: To determine the degradation kinetics and shelf-life of this compound at different temperatures.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the buffer identified as optimal from Protocol 1.

  • Temperature Conditions: Aliquot the solution into sealed, amber vials and incubate them at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • Sampling: At specified intervals, remove a vial from each temperature, cool it rapidly to room temperature, and analyze it immediately.

  • Analysis: Quantify the concentration of this compound using HPLC.

  • Kinetic Analysis:

    • For each temperature, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics.[2] The slope of this line is the degradation rate constant (k).

    • Use the Arrhenius equation (plot ln(k) vs. 1/T) to determine the activation energy (Ea) for the degradation process.

    • This data can be used to predict the shelf-life (t₉₀, the time to reach 90% of the initial concentration) at lower storage temperatures (e.g., 25°C or 4°C).

Data Presentation

Quantitative stability data should be summarized in clear, well-structured tables.

Table 1: Example pH Stability Data for this compound at 40°C

Time (Days) % Remaining (pH 2.0) % Remaining (pH 4.0) % Remaining (pH 7.4) % Remaining (pH 8.0)
0100.0100.0100.0100.0
798.599.192.385.4
1496.298.085.172.1
2892.196.570.551.9

Table 2: Example Kinetic Data for Thermal Degradation at pH 4.0

Temperature Rate Constant (k) (days⁻¹) Half-Life (t₁/₂) (days) Predicted Shelf-Life (t₉₀) at 25°C (days)
40°C0.0015462\multirow{3}{*}{Calculated from Arrhenius Plot}
50°C0.0048144
60°C0.015046

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Investigation of Root Cause cluster_2 Corrective Actions cluster_3 Resolution A Inconsistent Results or Rapid Degradation Observed B Is pH Optimal? A->B C Is Temperature Controlled? A->C D Is Sample Protected from Light? A->D E Is Solvent High Purity? A->E F Conduct pH-Rate Profile Study B->F No G Store at Lower Temp (e.g., 4°C or -20°C) C->G No H Use Amber Vials or Protect from Light D->H No I Use Degassed, High-Purity Solvents E->I No J Stability Improved F->J G->J H->J I->J

Caption: Troubleshooting workflow for stability issues.

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress & Incubation cluster_2 Phase 3: Analysis & Data Processing P1 Prepare Buffers & Stock Solution P2 Aliquot Samples for Each Condition (pH, Temp, Light) P1->P2 S1 Incubate Samples under Controlled Conditions P2->S1 S2 Collect Samples at Pre-defined Time Points (T=0, T=1, T=2...) S1->S2 A1 Quantify Compound via HPLC S2->A1 A2 Calculate % Remaining and Degradation Rate (k) A1->A2 A3 Plot Data & Determine Shelf-Life (t90) A2->A3

Caption: General workflow for stability analysis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Hydroxy-7-O-methylscillascillin in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?

A1: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds.[1] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound's solubility dramatically decreases, causing it to "crash out" of the solution.

To prevent this, consider the following strategies:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.[1]

  • Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.[1]

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol (B145695) or PEG400, into your final buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.[1][2]

  • Adjust pH: The solubility of this compound may be pH-dependent. Experiment with slightly adjusting the pH of your aqueous buffer to see if it improves solubility. However, ensure the pH remains compatible with your assay.[1]

  • Warming and Sonication: After dilution, briefly warming the solution to 37°C or sonicating it can help re-dissolve any precipitate that has formed.[1]

Q2: My DMSO stock solution of this compound appears cloudy or has a precipitate. What should I do?

A2: Precipitation in a DMSO stock solution can occur due to a few reasons:

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can reduce the solubility of a hydrophobic compound. Always use anhydrous DMSO and store it properly.

  • Storage Temperature: If the stock solution was stored at a low temperature, the compound might have crystallized. Try warming the solution to room temperature or 37°C and vortexing or sonicating to redissolve the compound.

Q3: I'm observing precipitation of this compound in my cell culture media during a long-term experiment. What could be the cause?

A3: Time-dependent precipitation in cell culture media can be influenced by several factors:

  • Interaction with Media Components: The compound may bind to proteins in the fetal bovine serum (FBS) or other components of the media, leading to the formation of insoluble complexes. Consider reducing the FBS concentration if your cell line can tolerate it.[3]

  • Evaporation: Over long incubation periods, evaporation can concentrate the media components, including the compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator and consider using sealed plates for very long experiments.[3]

  • Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect compound solubility.[3]

Troubleshooting Guide

If you are experiencing solubility issues with this compound, use the following table to identify potential solutions.

IssuePotential CauseRecommended Solution
Immediate Precipitation in Aqueous Buffer The final concentration exceeds the aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[3]
Rapid solvent exchange from DMSO to the aqueous buffer.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer.[1][3] Add the compound dropwise while gently vortexing.
The temperature of the buffer is too low.Always use pre-warmed (37°C) buffers for dilutions.[1]
Precipitate in Wells During Assay The compound is not fully dissolved in the stock solution.Ensure the compound is fully dissolved in the stock by vortexing and, if necessary, brief sonication.[3]
The compound is precipitating over time in the assay medium.Reduce the incubation time if possible. Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[3]
Inconsistent Assay Results Micro-precipitation is occurring, which may not be visible.Centrifuge the plate before reading and check for a pellet.[2] Wash the wells to remove any precipitate before adding detection reagents.[4]
The compound is interfering with the assay readout.Run proper controls, including a vehicle control (e.g., DMSO) and the compound in the assay buffer without cells or enzymes to check for background signal.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for at least one minute to dissolve the compound.

  • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Medium
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to your complete assay medium (e.g., 2 µL of DMSO stock to 198 µL of medium for a 1:100 dilution).[1] Include a DMSO-only control.

  • Seal the plate and shake it at room temperature for 1-2 hours.[1]

  • Visually inspect the wells for any signs of precipitation.

  • For a quantitative measurement, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[3]

  • The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under these conditions.

Visualizations

cluster_0 Troubleshooting Workflow for Solubility Issues start Precipitation Observed check_stock Check Stock Solution (Clear?) start->check_stock prepare_fresh Prepare Fresh Stock (Use Anhydrous DMSO) check_stock->prepare_fresh No check_dilution Review Dilution Protocol check_stock->check_dilution Yes prepare_fresh->check_dilution serial_dilution Implement Serial Dilution check_dilution->serial_dilution lower_conc Lower Final Concentration serial_dilution->lower_conc Still Precipitates success Solubility Achieved serial_dilution->success Soluble use_cosolvent Add Co-solvent (e.g., PEG400) lower_conc->use_cosolvent Still Precipitates lower_conc->success Soluble adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph Still Precipitates use_cosolvent->success Soluble warm_sonicate Warm to 37°C / Sonicate adjust_ph->warm_sonicate Still Precipitates adjust_ph->success Soluble warm_sonicate->success Soluble

Caption: A workflow for troubleshooting compound precipitation.

cluster_1 Hypothetical Signaling Pathway Inhibition ligand Inflammatory Ligand (e.g., LPS) receptor Receptor (e.g., TLR4) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK) adaptor->kinase_cascade nfkb NF-κB Activation kinase_cascade->nfkb translocation Nuclear Translocation nfkb->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression compound This compound compound->kinase_cascade Inhibits

Caption: Potential inhibitory action on an inflammatory pathway.

cluster_2 Experimental Workflow for Solubility Assessment prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serially Dilute Stock in DMSO prep_stock->serial_dilute add_to_plate Add 2µL of each dilution to 96-well plate serial_dilute->add_to_plate add_medium Add 198µL of Assay Medium add_to_plate->add_medium incubate Incubate & Shake (1-2 hours) add_medium->incubate observe Visual Inspection for Precipitate incubate->observe read_absorbance Read Absorbance at 600 nm observe->read_absorbance determine_max_conc Determine Max Soluble Concentration read_absorbance->determine_max_conc

Caption: Workflow for determining maximum soluble concentration.

References

Technical Support Center: Purification of 2-Hydroxy-7-O-methylscillascillin and Related Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Hydroxy-7-O-methylscillascillin and other homoisoflavonoids from plant extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Problem IDIssuePossible CausesSuggested Solutions
PUR-001 Low yield of the target compound after initial extraction. Incomplete extraction: The solvent system may not be optimal for this compound. Degradation: The compound might be sensitive to heat, light, or pH changes during extraction. Inappropriate plant material: The concentration of the target compound can vary depending on the plant's age, collection time, and storage conditions.- Optimize solvent system: Experiment with different solvent polarities (e.g., methanol (B129727), ethanol, chloroform (B151607), or mixtures thereof).[1][2] - Use milder extraction conditions: Employ techniques like ultrasound-assisted or microwave-assisted extraction to reduce extraction time and temperature.[2][3] - Protect from degradation: Work in low light conditions and consider adding antioxidants to the extraction solvent. Ensure the pH of the solvent is appropriate. - Verify plant material: Use fresh or properly dried and stored plant material.
PUR-002 Co-elution of impurities with the target compound during column chromatography. Similar polarity of compounds: The plant extract contains a complex mixture of structurally related compounds with similar polarities.[4] Inappropriate stationary or mobile phase: The selected chromatographic system may not have sufficient selectivity for the target compound.- Employ multi-step chromatography: Use a combination of different chromatographic techniques such as normal-phase, reversed-phase, and size-exclusion chromatography (e.g., Sephadex LH-20).[5][6][7] - Optimize the mobile phase: Perform a gradient elution to improve separation.[8] For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used.[4] - Consider alternative stationary phases: Polyamide columns can be effective for separating phenolic compounds.[6]
PUR-003 The purified compound shows low purity upon analysis (e.g., by HPLC or NMR). Presence of isomers: Homoisoflavonoids often exist as stereoisomers which can be difficult to separate.[9] Contamination from previous steps: Impurities may be carried over from the extraction or fractionation stages.- High-resolution purification: Utilize semi-preparative or preparative HPLC for the final purification step to separate closely related compounds.[4] - Recrystallization: If the compound is crystalline, recrystallization can be an effective final purification step.[10] - Thorough fractionation: Perform liquid-liquid partitioning to remove major classes of interfering compounds before chromatography.[6]
PUR-004 Formation of an emulsion during liquid-liquid extraction. Presence of surfactant-like molecules: Plant extracts often contain compounds like phospholipids (B1166683) and fatty acids that can cause emulsions.[11]- Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel.[11] - "Salting out": Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.[11] - Centrifugation: Centrifuging the mixture can help to separate the layers.[11] - Filtration: Use phase separation filter paper to separate the layers.[11]
PUR-005 Peak fronting or tailing in HPLC. Column overload: Injecting too much sample can lead to distorted peak shapes.[12] Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12] Column degradation: The column's stationary phase may be degraded.[12]- Reduce sample concentration: Inject a smaller amount of the sample.[12] - Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.[12] - Test column performance: Use a standard mixture to check the column's performance and replace it if necessary.[12]

Frequently Asked Questions (FAQs)

1. What is the general strategy for purifying this compound from a crude plant extract?

A typical purification strategy involves a multi-step approach.[13] It starts with solvent extraction from the plant material, followed by liquid-liquid fractionation to partition compounds based on polarity. The resulting fractions are then subjected to a series of chromatographic separations, often beginning with open column chromatography (e.g., silica (B1680970) gel) followed by size-exclusion chromatography (e.g., Sephadex LH-20).[5][6][7] The final purification is usually achieved using high-performance liquid chromatography (HPLC), particularly semi-preparative or preparative HPLC, to obtain the compound at high purity.[4]

2. Which solvents are best for the initial extraction of homoisoflavonoids?

The choice of solvent depends on the specific homoisoflavonoid and the plant matrix. Generally, solvents like methanol, ethanol, and chloroform, or mixtures thereof, are used for the extraction of these compounds.[1][2] It is advisable to perform small-scale pilot extractions with different solvents to determine the optimal one for your target compound.

3. How can I remove fatty substances and chlorophyll (B73375) from my extract?

Fatty substances can be removed by partitioning the initial extract with a non-polar solvent like n-hexane.[6] Chlorophyll can be challenging to remove but can be minimized by using appropriate extraction and chromatographic techniques.

4. What is the role of Sephadex LH-20 in the purification process?

Sephadex LH-20 is a size-exclusion chromatography resin that is widely used for the purification of flavonoids and other phenolic compounds.[5][7] It separates molecules based on their size, but also exhibits some adsorptive effects, making it effective for removing pigments and other impurities.[5][7] It is often used as an intermediate purification step before final polishing by HPLC.[6]

5. My target compound appears to be degrading during purification. What can I do to prevent this?

Many natural products are sensitive to light, heat, and extreme pH.[13] To minimize degradation, it is recommended to work in a cool environment, protect your samples from direct light, and avoid strong acids or bases unless necessary for a specific separation step. The use of techniques that reduce purification time, such as flash chromatography, can also be beneficial.

Experimental Protocols

General Extraction and Fractionation Protocol
  • Extraction:

    • Air-dry and powder the plant material.

    • Macerate the powdered material with methanol (or another suitable solvent) at room temperature for 24-48 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Fractionation:

    • Suspend the crude extract in a mixture of water and methanol.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to obtain the respective fractions.

Column Chromatography Protocol (Silica Gel)
  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the dried fraction (e.g., the chloroform fraction) in a minimal amount of a suitable solvent.

    • Adsorb the sample onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling:

    • Combine fractions containing the compound of interest based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions.

Visualizations

Purification_Workflow Start Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Fractions Multiple Fractions Fractionation->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel) Fractions->Column_Chromatography Sephadex_LH20 Sephadex LH-20 Chromatography Column_Chromatography->Sephadex_LH20 Semi_Prep_HPLC Semi-Preparative HPLC Sephadex_LH20->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of homoisoflavonoids from plant extracts.

Troubleshooting_Logic Problem Low Purity after Initial Chromatography Cause1 Co-eluting Impurities Problem->Cause1 Cause2 Presence of Isomers Problem->Cause2 Solution1a Optimize Mobile Phase Gradient Cause1->Solution1a Solution1b Change Stationary Phase Cause1->Solution1b Solution2a Use High-Resolution HPLC Cause2->Solution2a Solution2b Consider Chiral Chromatography Cause2->Solution2b

References

Technical Support Center: 2-Hydroxy-7-O-methylscillascillin NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the NMR signal interpretation of 2-Hydroxy-7-O-methylscillascillin. Due to the limited availability of experimental NMR data for this specific compound, this guide is based on a predicted NMR spectrum generated from its known chemical structure. This approach allows for the anticipation of potential challenges in spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound corresponds to the chemical formula C₁₈H₁₄O₇. Its structure can be represented by the following SMILES string: O=C1C2(C3=C(C2)C=C(OCO4)C4=C3)C(O)OC5=CC(OC)=CC(O)=C15.

Q2: I am seeing more signals in my ¹H NMR spectrum than expected. What could be the cause?

A2: The presence of unexpected signals can arise from several factors:

  • Impurities: Residual solvents, starting materials, or byproducts from synthesis can introduce extra peaks. It is advisable to cross-reference your spectrum with the chemical shifts of common laboratory solvents.[1]

  • Rotational Isomers (Rotamers): If the molecule has restricted bond rotation, you might be observing signals from different stable conformations (rotamers). Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.

  • Degradation: The compound may be unstable under the experimental conditions.

Q3: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I simplify it?

A3: The aromatic region of this compound is expected to contain several overlapping signals. To resolve these:

  • Use a higher field NMR spectrometer: This will increase the dispersion of the signals.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help establish proton-proton coupling networks, aiding in the assignment of individual spin systems. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments will help correlate protons to their directly attached or nearby carbons.

  • Change the solvent: Using a different deuterated solvent can alter the chemical shifts of aromatic protons and potentially resolve overlapping signals.[2]

Q4: I am having trouble assigning the quaternary carbon signals in my ¹³C NMR spectrum. What should I do?

A4: Quaternary carbons often have long relaxation times and can be difficult to observe, especially in standard ¹³C NMR experiments.

  • Adjust acquisition parameters: Increase the relaxation delay (d1) to ensure full relaxation of the quaternary nuclei between scans.

  • Use HMBC: This 2D NMR technique is excellent for identifying quaternary carbons as it shows correlations between carbons and protons that are two or three bonds away.

Troubleshooting Guide

This section addresses specific potential issues in the NMR signal interpretation of this compound based on its predicted spectral data.

Predicted NMR Data

To provide a basis for troubleshooting, ¹H and ¹³C NMR chemical shifts have been predicted. These values should be used as a guide for initial assignments and to anticipate potential spectral complexities.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Aromatic Region (6.0 - 8.0 ppm): Carbonyl Region (160 - 200 ppm):
Multiple overlapping signals expectedMultiple signals expected
Methine & Methylene (B1212753) Region (3.0 - 5.0 ppm): Aromatic/Olefinic Region (100 - 160 ppm):
Signals corresponding to the heterocyclic coreMultiple signals expected
Methoxy (B1213986) Group (~3.8 ppm): Oxygenated Carbons (60 - 90 ppm):
A singlet integrating to 3 protonsMultiple signals expected
Hydroxyl Protons (variable): Methoxy Carbon (~55 ppm):
Broad signals, chemical shift dependent on solvent and concentrationA single signal

Note: These are predicted values and may differ from experimental results.

Common Problems and Solutions
Problem Possible Cause Recommended Solution
Overlapping signals in the aromatic region High density of proton signals in a narrow chemical shift range.Utilize 2D NMR techniques such as COSY and TOCSY to identify coupled protons. An HMBC experiment will help assign protons to their respective aromatic rings based on long-range C-H correlations.
Difficulty in assigning diastereotopic protons The presence of a stereocenter can make adjacent methylene protons chemically non-equivalent, leading to complex splitting patterns (AB quartets).A high-resolution 1D ¹H NMR spectrum is necessary to resolve the coupling constants. A COSY experiment will confirm the coupling between these protons.
Missing or very broad hydroxyl (-OH) proton signals Hydroxyl protons can undergo chemical exchange with residual water or the deuterated solvent. Their signals are often broad and may not show clear coupling.Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity due to deuterium (B1214612) exchange.[2]
Ambiguous assignment of methoxy group The presence of other singlet signals in the same region of the spectrum.An HMBC experiment should show a correlation between the methoxy protons and the carbon to which the methoxy group is attached. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show spatial proximity to nearby aromatic protons.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. Poor solubility can lead to broad peaks.[2]

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. 1D ¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. 1D ¹³C NMR Acquisition:

  • Pulse Sequence: Standard proton-decoupled ¹³C experiment.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-10 seconds (longer delay for better observation of quaternary carbons)

    • Number of Scans: 1024 or more, depending on sample concentration.

4. 2D NMR Experiments (COSY, HSQC, HMBC):

  • Standard pulse sequences provided by the spectrometer software should be used.

  • Optimize acquisition parameters (e.g., number of increments, number of scans) based on the sample concentration and the specific information required.

Visualizations

Logical Workflow for NMR Signal Interpretation

logical_workflow start Acquire 1D NMR Spectra (¹H, ¹³C) process_1d Process 1D Spectra (Phasing, Baseline Correction, Integration) start->process_1d analyze_1h Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_1d->analyze_1h analyze_13c Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) process_1d->analyze_13c ambiguity Ambiguous Assignments or Signal Overlap? analyze_1h->ambiguity analyze_13c->ambiguity acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) ambiguity->acquire_2d Yes structure_elucidation Propose/Confirm Structure ambiguity->structure_elucidation No analyze_cosy Analyze COSY (H-H Correlations) acquire_2d->analyze_cosy analyze_hsqc Analyze HSQC (Direct C-H Correlations) acquire_2d->analyze_hsqc analyze_hmbc Analyze HMBC (Long-Range C-H Correlations) acquire_2d->analyze_hmbc analyze_cosy->structure_elucidation analyze_hsqc->structure_elucidation analyze_hmbc->structure_elucidation end Final Structure Assignment structure_elucidation->end

Caption: A logical workflow for the systematic interpretation of NMR data.
Troubleshooting Pathway for Common NMR Issues

troubleshooting_pathway start Unexpected NMR Signal Pattern extra_peaks Extra Peaks Observed start->extra_peaks broad_peaks Broad or Poorly Resolved Peaks start->broad_peaks complex_multiplets Complex/Overlapping Multiplets start->complex_multiplets impurity Check for Impurities (Solvents, Reagents) extra_peaks->impurity rotamers Consider Rotamers (Variable Temperature NMR) extra_peaks->rotamers solubility Check Sample Solubility and Concentration broad_peaks->solubility shimming Re-shim the Spectrometer broad_peaks->shimming higher_field Use Higher Field Instrument complex_multiplets->higher_field two_d_nmr Perform 2D NMR (COSY, TOCSY) complex_multiplets->two_d_nmr

Caption: A troubleshooting guide for common issues encountered during NMR analysis.

References

Technical Support Center: Optimizing Derivatization of 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Hydroxy-7-O-methylscillascillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this homoisoflavonoid for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).

Note on this compound: While this compound is a specific compound, detailed derivatization literature for this exact molecule is scarce. The guidance provided here is based on the known chemical structure of the parent compound, scillascillin (B584855), and established derivatization principles for related flavonoids and phenolic compounds. The core structure of scillascillin contains multiple hydroxyl groups and a ketone moiety, which are the primary targets for derivatization to increase volatility and thermal stability for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polycyclic compound with polar functional groups, including hydroxyl (-OH) groups. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in a GC inlet. Derivatization masks these polar groups, increasing the molecule's volatility and stability, which leads to better chromatographic peak shape and more reliable analysis.

Q2: What are the most common derivatization techniques for a molecule like this compound?

A2: The most common and effective derivatization methods for compounds with hydroxyl groups are silylation and acylation.

  • Silylation: This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moieties. Acetic anhydride (B1165640) is a frequently used acylation reagent.

Q3: My silylation reaction is incomplete. What are the possible causes?

A3: Incomplete silylation is a common issue and can be caused by several factors:

  • Presence of moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Insufficient reagent: An excess of the silylating reagent is often required to drive the reaction to completion.

  • Suboptimal reaction temperature or time: Sterically hindered hydroxyl groups may require higher temperatures and longer reaction times to react completely.

  • Reagent degradation: Silylating agents can degrade over time, especially if exposed to moisture. Use a fresh bottle if you suspect degradation.

Q4: I am observing multiple peaks in my chromatogram for my derivatized analyte. What could be the reason?

A4: The presence of multiple peaks can indicate a few issues:

  • Incomplete derivatization: Both the derivatized and underivatized compound may be present.

  • Formation of by-products: Side reactions can lead to the formation of unexpected derivatives.

  • Isomerization: The reaction conditions may be causing isomerization of your compound.

  • Contamination: Impurities in your sample or reagents can lead to extra peaks.

Q5: How can I avoid the formation of siloxane byproducts in my silylation reaction?

A5: Siloxanes are byproducts that can form from the reaction of the silylating agent with water. To minimize their formation, it is critical to maintain anhydrous (water-free) conditions throughout the derivatization process. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Incomplete Derivatization
Symptom Possible Cause Suggested Solution
Low yield of derivatized product, presence of starting material peak in GC-MS.1. Moisture contamination: Silylating/acylating reagents are sensitive to water.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity, freshly opened reagents.
2. Insufficient reagent: Not enough derivatizing agent to react with all active hydrogens.2. Increase the molar excess of the derivatizing reagent. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.
3. Suboptimal reaction conditions: Temperature or time may not be sufficient for complete reaction, especially for sterically hindered hydroxyl groups.3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC-MS at different time points to determine the optimal conditions.
4. Poor reagent quality: The derivatizing agent may have degraded due to improper storage.4. Use a fresh bottle of the derivatizing agent.
Poor Peak Shape (Tailing or Broadening)
Symptom Possible Cause Suggested Solution
Asymmetrical peaks in the chromatogram.1. Adsorption of analyte: Active sites in the GC liner or on the column can interact with the analyte.1. Use a silanized GC liner. Ensure the GC column is in good condition and appropriate for the analysis of your derivatives.
2. Incomplete derivatization: The underivatized compound is more polar and can interact more strongly with the stationary phase.2. Re-optimize the derivatization reaction to ensure complete conversion to the derivative.
3. Thermal degradation: The derivative may be degrading in the hot GC inlet.3. Lower the inlet temperature. Ensure the derivative is thermally stable under the chosen GC conditions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions for silylation and acylation reactions for flavonoid-like compounds. These should be considered as starting points for optimization for this compound.

Table 1: Silylation Reaction Conditions

ParameterCondition RangeNotes
Silylating Agent BSTFA (+1% TMCS), MSTFATMCS is a catalyst that can enhance the derivatization of hindered hydroxyl groups.
Solvent Pyridine (B92270), Acetonitrile, Dichloromethane (anhydrous)Pyridine can also act as a catalyst.
Reagent Volume 50 - 200 µL per mg of sampleAn excess is generally recommended.
Temperature 60 - 80 °CHigher temperatures can accelerate the reaction but may also lead to degradation.
Reaction Time 30 - 120 minutesMonitor reaction completion to determine the optimal time.

Table 2: Acylation Reaction Conditions

ParameterCondition RangeNotes
Acylating Agent Acetic Anhydride
Solvent/Catalyst PyridinePyridine acts as both a solvent and a catalyst.
Reagent Volume 100 - 500 µL per mg of sample
Temperature Room Temperature to 60 °CGentle heating may be required for complete reaction.
Reaction Time 30 - 60 minutes

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst
  • Preparation: Ensure all glassware (e.g., 1 mL reaction vial with a screw cap) is thoroughly oven-dried and cooled in a desiccator.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into the reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.

Protocol 2: Acylation using Acetic Anhydride
  • Preparation: Use an oven-dried 1 mL reaction vial with a screw cap.

  • Sample Preparation: Weigh approximately 1 mg of this compound into the vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and let it stand at room temperature for 60 minutes, or gently heat at 50 °C for 30 minutes.

  • Work-up (Optional): To remove excess reagents, evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.

  • Analysis: Inject an aliquot of the final solution into the GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dry Glassware & Prepare Reagents sample Weigh this compound start->sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Derivatizing Agent (Silylating or Acylating) dissolve->add_reagent react Heat at Optimized Temperature and Time add_reagent->react cool Cool to Room Temperature react->cool inject Inject Aliquot into GC-MS cool->inject analyze Analyze Data inject->analyze

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Derivatization moisture Moisture Present? start->moisture reagent Sufficient Reagent? start->reagent conditions Optimal Conditions? start->conditions dry Use Anhydrous Reagents/Solvents & Dry Glassware moisture->dry Yes increase_reagent Increase Molar Excess of Reagent reagent->increase_reagent No optimize Increase Temperature/Time conditions->optimize No

Caption: A troubleshooting guide for incomplete derivatization reactions.

Technical Support Center: Minimizing Degradation of 2-Hydroxy-7-O-methylscillascillin During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-Hydroxy-7-O-methylscillascillin during storage. As a flavonoid, specifically a homoisoflavonoid, its stability is influenced by several environmental factors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or below. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the compound into smaller, single-use vials before freezing.

Q2: How should I protect this compound from light?

A2: this compound is potentially light-sensitive due to its flavonoid structure. Exposure to UV or even ambient light can lead to photodegradation.[1] Always store the compound in amber-colored or opaque containers to minimize light exposure.[1] When working with the compound, try to minimize its exposure to direct light.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the phenolic hydroxyl groups in its structure make it susceptible to oxidation, which can be a significant degradation pathway.[2] Oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To minimize oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Q4: What is the best way to store solutions of this compound?

A4: Solutions are generally less stable than the solid compound. If you need to store it in solution, use a dry, aprotic solvent and store at -80°C for long-term storage. For aqueous solutions, be aware that the pH can significantly impact stability. Flavonoids can be unstable in neutral or alkaline aqueous solutions. If possible, use a slightly acidic buffer and use the solution as quickly as possible.

Q5: Can I store this compound at room temperature?

A5: Storing at room temperature is not recommended for any significant length of time. Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[3]

Troubleshooting Guides

Issue 1: I observe a change in the color of my solid this compound sample over time.
Possible Cause Recommended Solution
Oxidation The phenolic groups are likely oxidizing, leading to the formation of colored quinone-type products. This is often accelerated by air and light. Store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen. Ensure the container is opaque or amber-colored.
Photodegradation Exposure to light, even for short periods, can cause degradation. Always store in a dark place or in light-blocking containers. When handling, work in a fume hood with the sash down to minimize light exposure.
Moisture Absorption The compound may be hygroscopic. Absorbed moisture can accelerate degradation. Store in a desiccator, especially if the container is frequently opened and closed.
Issue 2: My experimental results are inconsistent, and I suspect my this compound solution is degrading.
Possible Cause Recommended Solution
Solution Instability Solutions are more prone to degradation than the solid form. Prepare solutions fresh for each experiment whenever possible. If you must store solutions, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
pH-dependent Degradation The pH of your solvent can affect stability. Flavonoids can be unstable in neutral to alkaline aqueous solutions. If using aqueous buffers, consider a slightly acidic pH if it does not interfere with your experiment.
Oxidation in Solution Dissolved oxygen can rapidly degrade the compound. Degas your solvent before preparing the solution by sparging with an inert gas (argon or nitrogen).

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • Formic acid
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
  • Aliquot the stock solution into several amber vials.
  • Expose the vials to different conditions to be tested (e.g., 4°C in the dark, room temperature in the light, 40°C in the dark).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.
  • Dilute the aliquot to a suitable concentration for HPLC analysis.
  • Inject the sample onto the HPLC system.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Detection: Monitor at the λmax of this compound.
  • Analysis: Compare the peak area of the parent compound at different time points to determine the percentage of degradation. The appearance of new peaks will indicate degradation products.

Visualizations

Potential Degradation Pathways

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Quinone-type Products Quinone-type Products Oxidation->Quinone-type Products Photodegradants Photodegradants Photodegradation->Photodegradants Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products start Degradation Suspected check_solid Is the compound solid or in solution? start->check_solid solid_storage Review Solid Storage Conditions check_solid->solid_storage Solid solution_storage Review Solution Storage Conditions check_solid->solution_storage Solution check_light Light exposure? solid_storage->check_light check_temp High temperature? check_light->check_temp No action_light Store in amber/opaque vial in the dark check_light->action_light Yes check_air Air exposure? check_temp->check_air No action_temp Store at -20°C or below check_temp->action_temp Yes action_air Store under inert gas (Ar/N2) check_air->action_air Yes check_solvent Aqueous solvent? solution_storage->check_solvent check_ph Neutral/Alkaline pH? check_solvent->check_ph Yes check_fresh Solution prepared fresh? check_solvent->check_fresh No check_ph->check_fresh No action_ph Use slightly acidic buffer if possible check_ph->action_ph Yes action_fresh Prepare fresh solution for each use check_fresh->action_fresh No

References

resolving co-elution issues in chromatographic analysis of homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of homoisoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in homoisoflavonoid analysis?

A1: Co-elution of homoisoflavonoids, which are often present as complex mixtures of structurally similar isomers, is a frequent challenge. The primary causes include:

  • Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity to resolve closely related isomers.[1]

  • Suboptimal Mobile Phase Composition: The solvent strength, pH, or additives in the mobile phase may not create enough difference in the partitioning of the analytes between the stationary and mobile phases.[1][2]

  • Isocratic Elution: For complex mixtures, an isocratic mobile phase may not have the resolving power to separate compounds with a wide range of polarities.

  • Poor Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.[3]

  • High Flow Rate: A flow rate that is too high may not allow for adequate interaction between the analytes and the stationary phase, leading to poor separation.[1]

Q2: Which chromatographic techniques are best suited for separating homoisoflavonoid isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques.[4][5] UPLC, with its smaller particle size columns, generally offers higher resolution, sensitivity, and shorter analysis times, making it particularly effective for complex samples.[6] For chiral homoisoflavonoids, specialized techniques using Chiral Stationary Phases (CSPs) are necessary to resolve enantiomers.[1][7]

Q3: How can I confirm if a single chromatographic peak is a pure compound or a mixture of co-eluting isomers?

A3: Peak purity analysis is crucial. A Diode Array Detector (DAD) can assess the spectral homogeneity across a peak. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of multiple components. Mass Spectrometry (MS) is even more powerful; by examining the mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution and Co-elution of Homoisoflavonoid Isomers

Question: My chromatogram shows overlapping or completely merged peaks for my homoisoflavonoid isomers. How can I improve the separation?

Answer: Poor resolution is a common problem when analyzing structurally similar homoisoflavonoids. Here are several strategies to improve separation:

1. Optimize the Mobile Phase:

  • Adjust Solvent Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve resolution.[2]

  • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent-analyte interactions.

  • Modify pH: For ionizable homoisoflavonoids, adjusting the pH of the aqueous portion of the mobile phase with additives like formic acid or acetic acid (typically 0.1%) can significantly change retention and selectivity.[1][9]

  • Utilize Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating complex mixtures with a range of polarities.[3]

2. Evaluate the Stationary Phase (Column):

  • Column Chemistry: Standard C18 columns are widely used, but for particularly challenging separations, a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl) may provide the necessary selectivity.[10]

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a chiral column is essential. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often a good starting point for flavonoids and related compounds.[1][11]

  • Particle Size: Columns with smaller particle sizes (e.g., <2 µm in UPLC) provide higher efficiency and better resolution.[6]

3. Adjust Operating Parameters:

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.[1]

  • Column Temperature: Temperature can influence selectivity. Optimizing the column temperature (e.g., in the range of 30-40°C) can improve peak shape and resolution.[4]

Issue 2: Peak Tailing

Question: My homoisoflavonoid peaks are asymmetrical and show significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing can lead to inaccurate integration and quantification. The common causes and solutions are:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the homoisoflavonoids.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Using an end-capped column can also minimize these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]

Experimental Protocols & Data

Table 1: HPLC-UV Method for Homoisoflavonoid Analysis
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-35 min, 40-60% B; 35-40 min, 60-10% B; 40-45 min, 10% B (equilibration)
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Detection UV/DAD at 280 nm and 320 nm
Injection Volume 10 µL
Table 2: UPLC-MS/MS Parameters for Homoisoflavonoid Analysis from Ophiopogon japonicus
ParameterCondition
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Gradient Program 0-1 min, 0% B; 1-2 min, 0-20% B; 2-12 min, 20-50% B; 12-15 min, 50-95% B; 15-20 min, 95-100% B[12]
Flow Rate 0.35 mL/min[12]
Column Temperature 40°C[12]
Ionization Mode ESI Positive and Negative[12]
Capillary Voltage 2.0 kV (positive), -1.5 kV (negative)[6]
Cone Voltage 30 V[6]
Desolvation Gas Temp 500°C[6]
Desolvation Gas Flow 800 L/h[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Co-elution A Co-elution Observed B Optimize Mobile Phase A->B Step 1 C Change Stationary Phase B->C If unresolved E Resolution Achieved B->E Success D Adjust Operating Parameters C->D If still unresolved C->E Success D->E Success

Caption: A logical workflow for troubleshooting co-elution issues.

Caption: A typical experimental workflow for homoisoflavonoid analysis.

References

addressing batch-to-batch variability of commercial 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific synthesis, quality control, and biological activity of 2-Hydroxy-7-O-methylscillascillin is not extensively available in public literature. Therefore, this guide provides best-practice recommendations for quality control and troubleshooting applicable to many commercial small molecules to address potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in our experimental outcomes with different batches of this compound. What could be the cause?

Batch-to-batch variability is a common issue with commercially available small molecules and can stem from several factors. These can include differences in purity, the presence of residual solvents or contaminants from the synthesis process, variations in crystalline structure, or degradation of the compound over time. It is crucial to perform in-house quality control on each new batch to ensure consistency.

Q2: How can we ensure the quality of a new batch of this compound before starting our experiments?

We recommend a series of in-house quality control checks. These should ideally include a visual inspection, a solubility test in your experimental solvent, a purity analysis using High-Performance Liquid Chromatography (HPLC), and a concentration verification via UV-Vis spectrophotometry. For biological experiments, performing a simple, rapid bioassay to confirm consistent activity is also highly recommended.

Q3: The compound is precipitating when I add it to my cell culture medium. How can I resolve this?

Precipitation is a common problem and can lead to inconsistent results.[1][2] First, ensure your stock solution is fully dissolved. You may need to gently warm the solution or sonicate it. When diluting into aqueous media, it's advisable to add the compound to the media while vortexing to ensure rapid and even dispersion. If precipitation persists, you may need to reconsider the final concentration or the solvent used for your stock solution. It is also possible that the compound is interacting with components in your media.

Q4: What are the best practices for storing this compound to maintain its stability?

While specific stability data is unavailable, general best practices for small molecule storage should be followed. The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity Between Batches

This is one of the most common challenges faced by researchers using commercial small molecules.[3] The troubleshooting workflow below can help identify the source of the inconsistency.

G cluster_0 Troubleshooting Workflow for Batch Inconsistency start Inconsistent Results Observed qc_check Perform QC on New Batch (Purity, Concentration, Solubility) start->qc_check compare_results Compare QC Data with Previous Batch qc_check->compare_results qc_pass QC Data Consistent? compare_results->qc_pass bio_assay Perform Functional Bioassay qc_pass->bio_assay Yes contact_supplier Contact Supplier with Data qc_pass->contact_supplier No bio_pass Bioassay Results Consistent? bio_assay->bio_pass experimental_variability Investigate Experimental Variability (e.g., cell passage, reagents) bio_pass->experimental_variability No proceed Proceed with Experiments bio_pass->proceed Yes experimental_variability->proceed G cluster_1 New Batch Validation Workflow receive Receive New Batch log Log Batch Information (Lot #, CoA) receive->log qc Perform In-House QC (HPLC, UV-Vis, Solubility) log->qc qc_pass QC Pass? qc->qc_pass pilot Pilot Experiment/ Functional Assay qc_pass->pilot Yes quarantine Quarantine Batch & Contact Supplier qc_pass->quarantine No pilot_pass Results Consistent? pilot->pilot_pass release Release for General Use pilot_pass->release Yes pilot_pass->quarantine No G cluster_2 Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound (Hypothetical Inhibitor) compound->kinase2

References

Validation & Comparative

A Researcher's Guide to Confirming the Antioxidant Activity of Novel Compounds: A Case Study using 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the antioxidant potential of novel compounds, using the hypothetical molecule 2-Hydroxy-7-O-methylscillascillin as an example. This document outlines standard in vitro assays, data presentation formats, and relevant cellular pathways to rigorously assess and compare antioxidant activity.

The evaluation of a compound's ability to mitigate oxidative stress is a critical step in the development of new therapeutics. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products and their synthetic derivatives are a rich source of potential antioxidants. This guide details the necessary experimental procedures to characterize the antioxidant profile of a test compound, such as this compound.

Comparative Analysis of Antioxidant Activity

To provide a clear and objective comparison, the antioxidant activity of a test compound should be evaluated against a well-established standard, such as Trolox, a water-soluble analog of vitamin E.[1][2][3][4] The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalents (TE). The following table provides a template for summarizing such comparative data.

AssayTest Compound: this compoundStandard: TroloxStandard: Ascorbic AcidStandard: Gallic Acid
DPPH Radical Scavenging Activity (IC50 in µM) [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
ABTS Radical Cation Scavenging Activity (IC50 in µM) [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) equivalents) [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard operating procedures for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6][7]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants (e.g., Trolox, ascorbic acid) in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution.

  • Assay: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the DPPH working solution.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8][9]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][10]

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well plate.[8]

  • Incubation: Incubate the plate at room temperature for 6 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored Fe²⁺-tripyridyltriazine complex is measured spectrophotometrically.[11][12][13]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[11]

  • Sample Preparation: Prepare the test compound and a ferrous sulfate (B86663) (FeSO₄) standard in distilled water.

  • Assay: Add 20 µL of the sample or standard solution to 150 µL of the FRAP reagent in a 96-well plate.[11]

  • Incubation: Incubate the plate at 37°C for 4 minutes.[11]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams illustrate a generalized workflow for antioxidant assays and a key cellular antioxidant signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Test Compound & Standard Solutions C Mix Sample/Standard with Reagent A->C B Prepare Radical/Reagent Solution (DPPH, ABTS, or FRAP) B->C D Incubate (Time & Temperature as per Protocol) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition or Ferric Reducing Power E->F G Determine IC50 or Trolox Equivalents F->G

Caption: General workflow for in vitro antioxidant capacity assays.

A compound's antioxidant activity may not be limited to direct radical scavenging. It can also involve the upregulation of endogenous antioxidant defense mechanisms. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes.[14][15][16][17][18]

G cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Antioxidant Compound cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS ROS / Electrophiles ROS->Keap1 Inhibits Keap1 Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1, GCLC)

Caption: The Nrf2-ARE antioxidant response signaling pathway.

References

A Comparative Analysis of 2-Hydroxy-7-O-methylscillascillin and Other Homoisoflavonoids on Key Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and antioxidant potentials of homoisoflavonoids, featuring a comparative analysis of scillascillin (B584855) (as a proxy for 2-Hydroxy-7-O-methylscillascillin), sappanone A, and cremastranone.

Introduction

Homoisoflavonoids are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of this compound, with scillascillin used as a direct proxy due to the current lack of specific experimental data for the target compound. The analysis extends to other notable homoisoflavonoids, namely sappanone A and cremastranone, to offer a broader perspective on the therapeutic potential of this compound class. The comparison focuses on three key areas of pharmacological research: cytotoxic, anti-inflammatory, and antioxidant activities.

Data Presentation

The following tables summarize the quantitative data on the biological activities of the selected homoisoflavonoids.

Table 1: Comparative Cytotoxic Activity of Homoisoflavonoids (IC50 values in µM)
Compound/DerivativeA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)SKOV3 (Ovarian Cancer)HeLa (Cervical Cancer)HCT116 (Colorectal Carcinoma)LoVo (Colorectal Carcinoma)T47D (Breast Cancer)ZR-75-1 (Breast Cancer)
Scillascillin -244.69 ± 0.01[1]-------
Cremastranone Derivative (SH-19027) -----0.057[2]0.048[2]> 1[2]> 1[2]
Cremastranone Derivative (SHA-035) -----0.042[2]0.035[2]> 1[2]> 1[2]
Cremastranone Derivative (SH-17059) -------~0.1[2]~0.1[2]
Cremastranone Derivative (SH-19021) -------~0.1[2]~0.1[2]

Note: Data for this compound is not currently available. Scillascillin is presented as a structural proxy.

Table 2: Comparative Anti-inflammatory and Antioxidant Activities of Sappanone A
ActivityAssayIC50 Value (µg/mL)
Antioxidant DPPH Radical Scavenging54.53[3]
Anti-inflammatory Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cellsData on specific IC50 value for NO inhibition by Sappanone A was not found, however, it is reported to inhibit NO production.

Experimental Protocols

Cytotoxicity Assay: MTT Method

Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion of cells (IC50) in a specific cell line.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7, SKOV3, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the homoisoflavonoid compounds (e.g., scillascillin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., sappanone A) for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6][7]

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Antioxidant Assay: DPPH Radical Scavenging Method

Objective: To evaluate the free radical scavenging activity of a compound.

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.[8][9]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control solution (DPPH solution without the test compound). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[8][9]

Mandatory Visualization

Experimental_Workflow_for_Biological_Activity_Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Homoisoflavonoid (e.g., this compound) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Compound->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant IC50 IC50 Value Determination Cytotoxicity->IC50 Cell Viability Data Anti_inflammatory->IC50 NO Inhibition Data Antioxidant->IC50 Radical Scavenging Data Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis

Caption: Workflow for screening the biological activities of homoisoflavonoids.

Anti_inflammatory_Signaling_Pathway_of_Sappanone_A cluster_nrf2 Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Sappanone_A_Inhibition Sappanone A Sappanone_A_Inhibition->NF_kB Sappanone_A_Activation Sappanone A Nrf2 Nrf2 Activation Sappanone_A_Activation->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Enzymes Anti_inflammatory_Effect Anti-inflammatory Effect Antioxidant_Enzymes->Anti_inflammatory_Effect

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-7-O-methylscillascillin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of natural and synthetic compounds is often modulated by subtle changes in their chemical structure. Methylation and hydroxylation at specific positions can significantly impact cytotoxicity, antiviral, and anti-inflammatory properties.

Cytotoxicity

The introduction of a methyl group at the 7-O-position of flavonolignans has been shown to enhance their cytotoxic effects. This suggests that a similar modification in a "scillascillin" scaffold could also lead to increased cytotoxicity.

Compound ClassModificationCell LineActivityReference
Flavonolignans7-O-methylationHuh7.5.1Enhanced cytotoxicity compared to parent compounds[1]
2-(amino)quinazolin-4(3H)-one derivatives7-chloro substitutionS. aureus ATCC25923, USA300 JE2Strong antibacterial activity (MIC50: 1.0 µM and 0.6 µM respectively)[2]
7-hydroxy-3,4-dihydrocadalenePhenolic OH at C7MCF7Time- and concentration-dependent cytotoxic activity[3]
7-(phenylcarbamate)-3,4-dihydrocadalenePhenylcarbamate at C7MCF7Lower cytotoxic potency than 7-hydroxy-3,4-dihydrocadalene[3]
Antiviral and Other Activities

Beyond cytotoxicity, modifications at the 7-position can influence other biological activities.

Compound ClassModificationActivityNotesReference
Flavonolignans7-O-methylationEnhanced anti-HCV activityObserved in compounds that were initially inactive or weak inhibitors.[1]
AnthraquinonesHydroxyl and other substitutionsInhibition of 7-ethoxycoumarin (B196162) O-deethylase and mutagenicity of IQThe position of hydroxyl groups influences the inhibitory activity.[4]
Coumarin derivatives7-hydroxy substitutionAnti-inflammatory, Antifungal, AntibacterialThe 7-hydroxy group is important for various biological activities.[5][6]

Experimental Protocols

The following are summaries of key experimental methodologies cited in the literature for assessing the biological activities of analogous compounds.

Cytotoxicity Assay (MTT Assay)

The viability and proliferation of cells, such as the MCF7 breast cancer cell line, can be determined using the thiazolyl blue tetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 7-hydroxy-3,4-dihydrocadalene) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of the control (untreated) cells.

Intracellular ROS Detection (DCFH-DA Assay)

The generation of reactive oxygen species (ROS) within cells can be measured using the 2′,7′-dichlorofluorescein diacetate (DCFH-DA) assay.[3]

  • Cell Treatment: Cells are treated with the test compound at desired concentrations for a specified time. A known ROS inducer (e.g., H₂O₂) is used as a positive control.

  • DCFH-DA Loading: The culture medium is replaced with a solution containing DCFH-DA (e.g., 20 µM) and incubated in the dark.

  • Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a fluorescence microplate reader at excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of compounds can be assessed using the carrageenan-induced paw edema model in rats.[5]

  • Animal Grouping: Rats are divided into control, standard (e.g., Diclofenac), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 30 mg/kg body weight).

  • Carrageenan Injection: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Structure-Activity Relationship (SAR) Insights

The available data on analogous compounds provide valuable insights into the potential SAR of 2-Hydroxy-7-O-methylscillascillin.

Impact of 7-Position Substitution

The substitution at the 7-position appears to be a critical determinant of biological activity.

SAR_at_C7 Scaffold Core Scaffold (e.g., Flavonoid, Coumarin) OH_7 7-OH Group Scaffold->OH_7 Hydroxylation at C7 OMe_7 7-O-Methyl Group Scaffold->OMe_7 Methylation at C7 Other_Sub Other 7-Substituents (e.g., Phenylcarbamate) Scaffold->Other_Sub Other substitutions at C7 Bioactivity Biological Activity (e.g., Cytotoxicity, Antiviral) OH_7->Bioactivity Modulates Activity (Can be essential) OMe_7->Bioactivity Often Enhances Activity (e.g., Cytotoxicity) Other_Sub->Bioactivity Can Decrease Activity

Caption: Logical relationship of substitutions at the 7-position and their impact on biological activity.

This diagram illustrates that the nature of the substituent at the 7-position of a core scaffold can significantly influence its biological profile. While a hydroxyl group can be essential for activity, methylation often leads to enhanced potency. Other larger substituents may decrease activity.

General Experimental Workflow for SAR Studies

The process of elucidating the SAR of a novel compound series typically follows a structured workflow.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Design Analogs (e.g., Modify 7-position) B Chemical Synthesis of Analogs A->B C In vitro Assays (e.g., Cytotoxicity, Antiviral) B->C Test Compounds D In vivo Models (e.g., Animal studies) C->D E Quantitative Data (IC50, MIC50) D->E Generate Data F Structure-Activity Relationship (SAR) Elucidation E->F F->A Guide Next Round of Design

Caption: A typical experimental workflow for conducting structure-activity relationship studies.

This workflow highlights the iterative process of designing, synthesizing, and testing analogs to understand how chemical structure relates to biological function. The insights gained from SAR analysis are then used to design the next generation of compounds with improved properties.

References

Validating the Mechanism of Action of 2-Hydroxy-7-O-methylscillascillin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published data on the specific compound 2-Hydroxy-7-O-methylscillascillin. While a single chemical supplier lists this compound, there is no associated peer-reviewed research detailing its mechanism of action, biological activity, or experimental validation. Therefore, a direct comparison guide as requested cannot be constructed at this time.

This guide will instead focus on the broader class of compounds to which "scillascillin" belongs—homoisoflavonoids—and will also explore related structures such as 2'-hydroxychalcones, for which more substantial scientific data are available. This approach aims to provide a useful comparative framework for researchers interested in this chemical space.

Understanding the "Scillascillin" Scaffold

Scillascillin itself is a rare homoisoflavanone, a type of flavonoid derivative.[1][2] Homoisoflavonoids are known to possess a range of biological activities, including anti-inflammatory and anticancer effects.[3][4]

Reported Biological Activity of Scillascillin

Limited in vitro studies have demonstrated that Scillascillin exhibits anticancer activity against several human cancer cell lines. Specifically, it has shown inhibitory effects on:

  • MCF-7 (breast cancer) [1][5][6]

  • DU-145 (prostate cancer) [5][6]

  • HepG2 (hepatocellular carcinoma) [1]

One study reported IC50 values of 9.59 µg/ml and 11.32 µg/ml against MCF-7 and DU-145 cells, respectively.[5] Another study noted an IC50 of 244.69 µM for Scillascillin against HepG2 cells, and that a synthetic derivative showed improved activity (IC50: 61.34 µM).[1]

The available data is currently limited to these in vitro cytotoxicity assays. There is no detailed information on the specific signaling pathways modulated by Scillascillin or in vivo efficacy data.

A Comparative Look at 2'-Hydroxychalcones: A Structurally Related Class

Given the "2-Hydroxy" component in the requested compound's name, it is pertinent to examine the well-documented activities of 2'-hydroxychalcones. Chalcones are precursors to flavonoids and are known for their diverse pharmacological properties. The 2'-hydroxy substitution is often considered important for their biological activity.

Mechanism of Action of 2'-Hydroxychalcones

Numerous studies have elucidated the anti-inflammatory mechanisms of 2'-hydroxychalcone (B22705) derivatives. A primary mode of action involves the inhibition of key inflammatory mediators.

Key Anti-inflammatory Mechanisms:

  • Inhibition of Prostaglandin E2 (PGE2) Production: Certain 2'-hydroxychalcones have been shown to potently inhibit TPA-induced PGE2 production in rat peritoneal macrophages by suppressing the induction of cyclooxygenase-2 (COX-2).

  • Suppression of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α): These compounds can also inhibit the production of NO and TNF-α in murine macrophage cell lines (RAW 264.7) by downregulating the expression of inducible nitric oxide synthase (iNOS) and TNF-α mRNA.

  • Modulation of NF-κB and AP-1 Signaling: The anti-inflammatory effects are often attributed to the suppression of the activation of transcription factors NF-κB and AP-1, which are critical regulators of pro-inflammatory gene expression.

The following diagram illustrates the generalized anti-inflammatory signaling pathway targeted by some 2'-hydroxychalcones.

anti_inflammatory_pathway cluster_stimulus cluster_cell Macrophage cluster_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_AP1 NF-κB / AP-1 Activation TLR4->NFkB_AP1 Signal Transduction Gene_Expression Pro-inflammatory Gene Expression NFkB_AP1->Gene_Expression Mediators iNOS, COX-2, TNF-α Gene_Expression->Mediators NO_PGE2_TNFa NO, PGE2, TNF-α Production Mediators->NO_PGE2_TNFa Inflammation Inflammation NO_PGE2_TNFa->Inflammation Chalcone 2'-Hydroxychalcones Chalcone->NFkB_AP1 Inhibition

Anti-inflammatory pathway targeted by 2'-hydroxychalcones.

Experimental Protocols

While specific protocols for this compound are unavailable, this section provides representative methodologies for assessing the anticancer and anti-inflammatory activities of compounds like Scillascillin and 2'-hydroxychalcones.

In Vitro Anticancer Activity: MTT Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[1][5]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Activity: Measurement of NO Production

This protocol assesses the ability of a compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Conclusion and Future Directions

The compound This compound remains an enigmatic molecule with no available scientific data to validate its mechanism of action. Researchers interested in this specific compound would need to undertake foundational in vitro and in vivo studies to characterize its biological effects.

Based on the limited data for the parent compound, Scillascillin, and the extensive research on structurally related 2'-hydroxychalcones, promising areas of investigation for novel homoisoflavanones could include their potential as anticancer and anti-inflammatory agents. Future research should focus on:

  • Isolation and Structural Confirmation: Verifying the structure of this compound through spectroscopic methods.

  • In Vitro Screening: Broad screening against various cancer cell lines and in anti-inflammatory assays to determine its primary biological activities.

  • Mechanism of Action Studies: If activity is confirmed, detailed molecular studies to identify protein targets and signaling pathways involved.

  • In Vivo Efficacy and Toxicity: Evaluation in animal models to assess therapeutic potential and safety.

Until such data becomes available, a direct and evidence-based comparison of this compound with other compounds is not feasible. The information provided on Scillascillin and 2'-hydroxychalcones serves as a proxy for understanding the potential biological activities within this chemical class.

References

Comparative Analysis of Synthetic vs. Natural 2-Hydroxy-7-O-methylscillascillin in Bioassays: A Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant data gap regarding 2-Hydroxy-7-O-methylscillascillin. Currently, there is no published research detailing the natural occurrence, chemical synthesis, or biological activity of this specific compound. Consequently, a comparative analysis of its synthetic versus natural forms in bioassays is not possible at this time.

While the target compound remains elusive in the scientific record, the genus Scilla, from which "scillascillin" in the compound's name is likely derived, is known to be a rich source of bioactive compounds, particularly homoisoflavonoids.[1][2][3][4] Research into various Scilla species has led to the isolation and characterization of numerous compounds with potential therapeutic applications.

Bioactive Compounds from the Genus Scilla

Phytochemical investigations of different Scilla species have identified a range of chemical constituents, including:

  • Homoisoflavonoids: This class of compounds is a prominent feature of the Scilla genus and has been the focus of much of the bioactivity research.[2][5][6][7]

  • Triterpenoids and Triterpenoid Saponins[1][8]

  • Bufadienolides[1]

  • Alkaloids[1]

  • Stilbenoids[1][7]

Reported Bioactivities of Scilla Extracts and Isolated Compounds

Extracts from Scilla species and purified compounds have demonstrated a variety of biological activities in preclinical studies. A summary of these findings is presented below.

Bioactivity Scilla Species/Compound Key Findings Reference
Cytotoxic Activity Scilla persica (Homoisoflavonoids)Several isolated homoisoflavonoids showed strong cytotoxic activity against the AGS human gastric adenocarcinoma cell line, with IC50 values ranging from 8.4 to 30.5 μM.[4][5][4][5]
Scilla bisotunensis (Homoisoflavonoids)Sappanin-type homoisoflavonoids exhibited cytotoxicity against HT-29 human colorectal cancer cells, with some compounds showing IC50 values of 5.3 and 6.1 μg/mL.[4][4]
Antioxidant Activity Scilla scilloides (Homoisoflavonoids)Ethyl acetate (B1210297) extracts and isolated homoisoflavonoids demonstrated significant scavenging activity against DPPH radicals, hydrogen peroxide, and nitric oxide.[6][6]
Scilla nervosa (Homoisoflavonoids)Several homoisoflavonoids displayed strong antioxidant activity, with some showing lower minimum effective concentrations than the positive control, ascorbic acid.[7][7]
Antibacterial & Antifungal Activity Scilla peruviana, S. villosa, S. numedicaIsolated homoisoflavanones showed activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[2][2]
Anti-inflammatory Activity Scilla peruviana, S. villosaEther extracts of these species exhibited anti-inflammatory activity.[2][2]
Pancreatic Lipase Inhibition Scilla peruviana (Lanosterol Glycosides)Several lanosterol-type triterpene glycosides showed significant inhibitory activity against pancreatic lipase. Oral administration of one compound reduced serum triglyceride levels in mice.[8][8]

Hypothetical Research Workflow

Should this compound be identified and synthesized in the future, a typical workflow to compare its natural and synthetic forms would involve several key stages. The following diagram illustrates a generalized experimental plan for such a comparative study.

cluster_Source Source Material cluster_Processing Processing & Purification cluster_Characterization Structural Characterization cluster_Bioassays Biological Evaluation cluster_Comparison Comparative Analysis Natural Natural Source (e.g., Scilla plant) Extraction Extraction & Isolation Natural->Extraction Synthetic Chemical Synthesis Purification Purification (e.g., HPLC) Synthetic->Purification Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Purity Purity Assessment Spectroscopy->Purity Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Purity->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purity->Antioxidant Enzyme Enzyme Inhibition Assays Purity->Enzyme Signaling Signaling Pathway Analysis Cytotoxicity->Signaling Data Data Comparison (IC50, EC50 values) Cytotoxicity->Data Antioxidant->Data Enzyme->Data

Caption: Hypothetical workflow for comparing natural and synthetic compounds.

Detailed Methodologies for Key Bioassays

For researchers interested in the bioactivity of compounds isolated from Scilla or other natural products, the following are generalized protocols for commonly employed bioassays.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate human cancer cells (e.g., AGS, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Also, prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a positive control.

  • Reaction: In a 96-well plate, mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Conclusion

References

Cross-Validation of Analytical Methods for 2-Hydroxy-7-O-methylscillascillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods for 2-Hydroxy-7-O-methylscillascillin are limited due to its novelty. This guide provides a comparative framework for the cross-validation of analytical methods based on established techniques for structurally related homoisoflavonoids. The experimental data and protocols presented herein are representative examples derived from published methods for similar compounds and serve as a model for the analysis of this compound.

This guide offers an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of homoisoflavonoids, providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for quantifying a novel compound like this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-DAD and UPLC-MS/MS methods based on data from the analysis of structurally similar homoisoflavonoids.

Performance ParameterHPLC-DAD (Representative Data for Homoisoflavonoids)UPLC-MS/MS (Representative Data for Homoisoflavonoids)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 ng/mL
Precision (%RSD) < 3%< 10%
Accuracy (% Recovery) 97-103%95-105%
Specificity Moderate to GoodExcellent

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. The following are model protocols for the analysis of a generic homoisoflavonoid, which can be adapted and optimized for this compound.

HPLC-DAD Method

This method is suitable for the quantification of homoisoflavonoids in plant extracts and formulations where the concentration of the analyte is relatively high.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (typically scanned from 200-400 nm).

Sample Preparation:

  • Accurately weigh and extract the sample material (e.g., plant powder, formulation) with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of at least six concentrations of a this compound standard to construct a calibration curve.

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate preparations of a sample at three different concentrations.

  • Accuracy: Determine using the standard addition method by spiking a known amount of the standard into a sample matrix.

UPLC-MS/MS Method

This method is ideal for the quantification of trace levels of homoisoflavonoids in complex biological matrices such as plasma or tissue samples.

Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and an internal standard (IS) must be determined.

Sample Preparation (e.g., for Plasma):

  • Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject into the UPLC-MS/MS system.

Validation Parameters:

  • In addition to linearity, precision, and accuracy, the following parameters are critical for bioanalytical method validation:

    • Selectivity and Specificity: Assess by analyzing blank matrix samples from multiple sources to check for interferences.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Recovery: Determine the efficiency of the extraction procedure.

    • Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions.

Mandatory Visualization

Cross_Validation_Workflow cluster_Method_Development Method Development & Optimization cluster_Validation Single Laboratory Validation cluster_Cross_Validation Cross-Validation cluster_Conclusion Conclusion M1 HPLC-DAD Method Development V1 Validate HPLC-DAD Method (Linearity, Precision, Accuracy) M1->V1 M2 UPLC-MS/MS Method Development V2 Validate UPLC-MS/MS Method (Linearity, Precision, Accuracy, Selectivity, Matrix Effect) M2->V2 CV1 Analyze Quality Control Samples by Both Methods V1->CV1 V2->CV1 CV2 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV1->CV2 C1 Determine Method Comparability and Interchangeability CV2->C1

Caption: Workflow for the cross-validation of two analytical methods.

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway for Homoisoflavonoid Action Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression (e.g., Anti-inflammatory Genes) Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: A hypothetical signaling pathway for homoisoflavonoid action.

A Comparative Analysis of the Antioxidant Capacities of 2-Hydroxy-7-O-methylscillascillin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant capacities of the homoisoflavonoid 2-Hydroxy-7-O-methylscillascillin and the well-studied stilbenoid, resveratrol (B1683913). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antioxidant potential of these compounds.

While extensive quantitative data exists for the antioxidant activity of resveratrol, a thorough literature search did not yield specific quantitative antioxidant capacity values (such as IC50 or Trolox Equivalent Antioxidant Capacity) for this compound. Homoisoflavonoids, as a class, have been reported to possess antioxidant properties.[1][2] However, without direct experimental data for this compound, a direct quantitative comparison is not feasible at this time. This guide, therefore, presents a comprehensive overview of the antioxidant capacity of resveratrol, supported by experimental data, and discusses the potential antioxidant activity of this compound based on the characteristics of its chemical class.

Quantitative Antioxidant Activity of Resveratrol

The antioxidant capacity of a compound is frequently measured by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance relative to the water-soluble vitamin E analog, Trolox.

The following table summarizes experimentally determined antioxidant values for resveratrol from two widely used assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

CompoundAssayIC50 (µg/mL)Reference
ResveratrolDPPH15.54[3]
ResveratrolABTS2.86[3]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication of these experiments and to provide a framework for the potential evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds (Resveratrol, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">

    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    - ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    ] x 100 Where ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abscontrol\text{Abs}{\text{control}}Abscontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
    Abssample\text{Abs}{\text{sample}}Abssample​
    is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical by an antioxidant leads to a decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (Resveratrol, this compound)

  • Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Trolox Standards: Prepare a series of dilutions of the test compounds and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compounds or Trolox standards to the wells.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated. A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Solutions Prepare serial dilutions of This compound, Resveratrol, and Standards Reaction Mix compound dilutions with radical solutions in 96-well plates Compound Solutions->Reaction Radical Solutions Prepare DPPH and ABTS•+ radical solutions Radical Solutions->Reaction Incubation Incubate in the dark at room temperature Reaction->Incubation Measurement Measure absorbance at specific wavelengths (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % inhibition Measurement->Calculation Determination Determine IC50 values or Trolox Equivalents (TEAC) Calculation->Determination

Caption: Experimental workflow for comparing antioxidant capacities.

Resveratrol is known to exert its antioxidant effects through various signaling pathways. One of the key pathways involves the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that regulates the expression of antioxidant proteins.

nrf2_pathway Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 inhibits degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes promotes transcription of Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection leads to

Caption: Resveratrol-mediated Nrf2 signaling pathway.

Conclusion

Resveratrol demonstrates significant antioxidant capacity in both DPPH and ABTS assays. While this compound belongs to the homoisoflavonoid class of compounds, which are known for their antioxidant potential, a direct quantitative comparison with resveratrol is not possible due to the current lack of specific experimental data. Further research is required to elucidate the specific antioxidant capacity of this compound and its mechanisms of action. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.

References

In Vivo Efficacy of 2-Hydroxy-7-O-methylscillascillin: A Comparative Analysis with Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo efficacy of 2-Hydroxy-7-O-methylscillascillin, a naturally occurring homoisoflavanone, against established standard drugs in the context of acute inflammation. Due to the current absence of direct in vivo studies for this compound, this comparison is based on the known anti-inflammatory properties of the broader homoisoflavanone class and presents a framework for future preclinical evaluation.

Introduction to this compound

This compound, also known as 2-hydroxy-7-methoxyscillascillin, is a homoisoflavanone isolated from plants such as Scilla scilloides.[1] Homoisoflavonoids, a subclass of flavonoids, have been reported to exhibit a range of pharmacological activities, including anti-inflammatory effects.[2] Traditional medicine has utilized plants containing these compounds to treat conditions like abscesses, suggesting a basis for their anti-inflammatory potential. While direct evidence for this compound is pending, related synthetic homoisoflavanones have demonstrated anti-inflammatory activity in animal models.[3]

Hypothetical In Vivo Efficacy Comparison

To evaluate the potential anti-inflammatory efficacy of this compound, a standard preclinical model, the carrageenan-induced paw edema in rats, is utilized. This model is widely accepted for screening new anti-inflammatory agents.[4][5] The table below presents typical efficacy data for standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), in this model. A placeholder for the hypothetical efficacy of this compound is included to guide future research.

Compound Dose (mg/kg) Route of Administration Time Point (hours post-carrageenan) % Inhibition of Edema Reference
Vehicle Control -p.o. / i.p.3 - 60%-
Indomethacin 10p.o. / i.p.4~50-70%[6][7]
Celecoxib 10 - 30p.o. / i.p.4 - 6~40-60%[1][8]
This compound TBDTBDTBDHypothetical-

TBD: To Be Determined

Mechanism of Action: A Potential Signaling Pathway

Flavonoids and their derivatives often exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9][10] The diagram below illustrates this potential mechanism of action.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Test_Compound 2-Hydroxy-7-O- methylscillascillin Test_Compound->COX2 Inhibition Standard_Drugs Standard Drugs (e.g., NSAIDs) Standard_Drugs->COX1 Inhibition Standard_Drugs->COX2 Inhibition

Potential Anti-inflammatory Mechanism of Action

Experimental Protocols

To facilitate future research and ensure reproducibility, the following is a detailed methodology for the carrageenan-induced paw edema model.

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Animals: Male Wistar rats (150-200g).

  • Phlogistic Agent: Carrageenan (1% w/v in sterile saline).

  • Test Compound: this compound (dissolved in a suitable vehicle).

  • Standard Drug: Indomethacin or Celecoxib.

  • Vehicle: Appropriate solvent for the test compound (e.g., 0.5% carboxymethyl cellulose).

  • Measurement Device: Plethysmometer.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Standard Drug (e.g., Indomethacin 10 mg/kg)

    • Group III-V: Test Compound at various doses.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistical analysis is performed using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Experimental_Workflow Start Start: Acclimatize Rats Grouping Randomly Assign to Groups (Vehicle, Standard, Test Compound) Start->Grouping Baseline Measure Initial Paw Volume (Plethysmometer) Grouping->Baseline Dosing Administer Compounds (p.o. or i.p.) Baseline->Dosing Induction Inject Carrageenan (0.1 mL, 1%) into Right Hind Paw Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours Induction->Measurement Analysis Calculate % Inhibition of Edema and Perform Statistical Analysis Measurement->Analysis End End: Comparative Efficacy Data Analysis->End

Carrageenan-Induced Paw Edema Workflow

Conclusion

While direct in vivo efficacy data for this compound is not yet available, its classification as a homoisoflavanone suggests potential as an anti-inflammatory agent. The experimental framework and comparative data provided in this guide offer a robust starting point for researchers to investigate its therapeutic promise. Future studies employing standardized models, such as the carrageenan-induced paw edema assay, are essential to quantify its efficacy relative to established drugs and to elucidate its precise mechanism of action.

References

Assessing the Selectivity of 2-Hydroxy-7-O-methylscillascillin for Specific Enzymes: A Call for Data

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the selectivity of 2-Hydroxy-7-O-methylscillascillin for specific enzymes, detailed experimental data is required. At present, there is a lack of publicly available information regarding the enzymatic inhibition profile of this compound.

This guide aims to outline the necessary components and experimental frameworks that would be essential for a thorough assessment of this compound's enzyme selectivity. We encourage researchers and drug development professionals who possess such data to contribute to a collaborative understanding of this compound's potential.

Data Requirements for a Comparative Analysis

A complete assessment would necessitate the following quantitative data and experimental details:

  • Enzyme Inhibition Data: A summary of the inhibitory activity of this compound against a panel of relevant enzymes. This data should ideally be presented in a tabular format, as shown below, including IC50 or Ki values.

  • Comparative Compounds: To understand the selectivity profile, it is crucial to include data for other reference or alternative compounds tested under the same experimental conditions.

  • Detailed Experimental Protocols: A clear description of the methodologies used to obtain the inhibition data is essential for reproducibility and accurate interpretation.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound and Comparator Compounds

Enzyme TargetThis compound (IC50/Ki, µM)Compound A (IC50/Ki, µM)Compound B (IC50/Ki, µM)
Enzyme 1Data NeededData NeededData Needed
Enzyme 2Data NeededData NeededData Needed
Enzyme 3Data NeededData NeededData Needed
Enzyme 4Data NeededData NeededData Needed
Essential Experimental Protocols

To ensure the validity and comparability of the data, detailed protocols for the key experiments are required. An example of a standard enzyme inhibition assay protocol is provided below.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

1. Materials and Reagents:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (and comparator compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • Detection reagents (e.g., colorimetric, fluorometric, or luminescent reagents)

  • 96-well or 384-well microplates

  • Plate reader

2. Assay Procedure:

  • Prepare a serial dilution of this compound and comparator compounds in the assay buffer.

  • Add a fixed concentration of the enzyme to the wells of the microplate.

  • Add the serially diluted compounds to the wells containing the enzyme and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time using a plate reader at an appropriate wavelength.

  • Include appropriate controls:

    • No-enzyme control (background)

    • No-inhibitor control (maximum enzyme activity)

    • Solvent control (to account for any effects of the solvent)

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and the potential signaling pathways affected by the compound. Below are examples of how such diagrams could be structured.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compounds add_compound Add Compounds and Incubate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_enzyme->add_compound add_substrate Add Substrate to Initiate Reaction add_compound->add_substrate read_plate Measure Activity on Plate Reader add_substrate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a compound.

signaling_pathway receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 (Target of Inhibition) enzyme1->enzyme2 downstream_effector Downstream Effector enzyme2->downstream_effector cellular_response Cellular Response downstream_effector->cellular_response inhibitor 2-Hydroxy-7-O- methylscillascillin inhibitor->enzyme2

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on a target enzyme.

A Comparative Guide to the Replicability of Published Findings on 7-Hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on 7-Hydroxy-4-methylcoumarin, a synthetic coumarin (B35378) derivative with a range of biological activities. Due to the absence of published data for 2-Hydroxy-7-O-methylscillascillin, this guide focuses on the well-documented compound 7-Hydroxy-4-methylcoumarin (also known as hymecromone) to illustrate the principles of assessing replicability in chemical and biological research. We will delve into the reproducibility of its synthesis and key biological effects, presenting quantitative data, experimental protocols, and visual representations of its mechanisms of action.

Synthesis of 7-Hydroxy-4-methylcoumarin: A Comparison of Methodologies

The most common and frequently replicated method for synthesizing 7-Hydroxy-4-methylcoumarin is the Pechmann condensation. This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776). The replicability of this synthesis is generally high, though the yield can be influenced by the choice of catalyst and reaction conditions.

Table 1: Comparison of Reported Yields for the Synthesis of 7-Hydroxy-4-methylcoumarin

CatalystReaction ConditionsReported Yield (%)Reference
Concentrated H₂SO₄Ambient temperature, 18 hours49[1]
Amberlyst-15110°C, solvent-free95[2][3]
Zirconium sulfate (B86663) tetrahydrateMicrowave (500W), 12 minutes87.5[4]
p-Toluene sulfonic acid (PTSA)Microwave (800W), 150 seconds48.36[5]
PVP-supported phosphotungstic acid110°C, 2 hours96.73[6]

The data indicates that while the fundamental reaction is robust, optimization of catalysts and energy sources can significantly impact the efficiency of the synthesis. The use of solid acid catalysts like Amberlyst-15 or PVP-supported phosphotungstic acid appears to offer higher and more consistent yields compared to traditional methods using concentrated sulfuric acid.[2][3][6]

Experimental Protocols for Synthesis

  • Reaction Setup: Cool 10-50 mL of concentrated sulfuric acid in a conical flask to below 10°C in an ice bath.

  • Addition of Reactants: To the cooled acid, add 5.5 g (0.05 mol) of resorcinol and 6.4 mL of ethyl acetoacetate dropwise with constant stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After addition is complete, allow the mixture to stand at room temperature for 18 hours.

  • Work-up: Pour the reaction mixture into a mixture of ice and water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from aqueous ethanol (B145695) to obtain pure 7-Hydroxy-4-methylcoumarin.

  • Reactant Mixture: In a suitable vessel, mix resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and p-toluene sulfonic acid (10 mol%).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at 800W for 150 seconds.

  • Work-up and Isolation: After cooling, the solidified product is worked up, which typically involves washing and filtration to isolate the 7-Hydroxy-4-methylcoumarin.

Experimental Workflow for Synthesis

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A Resorcinol + Ethyl Acetoacetate C Reaction at <10°C, then RT for 18h A->C B Conc. H2SO4 (catalyst) B->C D Ice/Water Quench C->D E Filtration & Washing D->E F Recrystallization E->F G Pure 7-Hydroxy-4-methylcoumarin F->G H Resorcinol + Ethyl Acetoacetate J Microwave Irradiation (e.g., 800W, 150s) H->J I Solid Acid Catalyst (e.g., PTSA) I->J K Work-up & Isolation J->K L Pure 7-Hydroxy-4-methylcoumarin K->L

Caption: Comparative workflow of conventional versus microwave-assisted synthesis of 7-Hydroxy-4-methylcoumarin.

Biological Activity: Comparative Analysis

7-Hydroxy-4-methylcoumarin has been investigated for several biological activities. Here, we compare the findings related to its effects on melanogenesis and its anticancer properties.

A study in B16-F10 melanoma cells demonstrated that 7-Hydroxy-4-methylcoumarin enhances melanogenesis.[7][8] This effect was shown to be concentration-dependent and more potent than other tested 7-hydroxy coumarin derivatives.[8]

Table 2: Effect of 7-Hydroxy-4-methylcoumarin on Melanogenesis in B16-F10 Cells [8]

Concentration (µM)Melanin (B1238610) Content (% of Control)Intracellular Tyrosinase Activity (% of Control)
0100100
100~250~250

The replicability of these findings would depend on consistent cell culture conditions and the specific assays used to measure melanin content and tyrosinase activity. The study also elucidated the signaling pathways involved, providing a basis for mechanistic replication.[7][8]

Signaling Pathway for Melanogenesis Enhancement

G cluster_upregulation Upregulation cluster_downregulation Downregulation 7H-4M 7-Hydroxy-4-methylcoumarin PKA PKA 7H-4M->PKA + JNK JNK 7H-4M->JNK + p38 p38 7H-4M->p38 + ERK ERK 7H-4M->ERK - PI3K PI3K 7H-4M->PI3K - CREB CREB PKA->CREB MITF MITF CREB->MITF JNK->MITF p38->MITF ERK->MITF AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b GSK3b->MITF Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Signaling pathways modulated by 7-Hydroxy-4-methylcoumarin to enhance melanogenesis.[7][8]

The anticancer potential of 7-Hydroxy-4-methylcoumarin has been evaluated in various studies. One study investigated its effects on DMBA-induced skin cancer in mice, showing a reduction in papilloma growth.[9] Another study screened its cytotoxicity against several human cancer cell lines.[10]

Table 3: Cytotoxic Activity (IC₅₀ values in µM) of 7-Hydroxy-4-methylcoumarin Derivatives [10]

CompoundK562 (Leukemia)LS180 (Colon)MCF-7 (Breast)
7,8-dihydroxy-4-methyl-3-decylcoumarin 42.425.225.1
6-bromo-4-bromomethyl-7-hydroxycoumarin 45.832.734.6

Note: Data for the parent 7-Hydroxy-4-methylcoumarin was not the primary focus of this specific study, which explored more potent derivatives. However, it highlights the potential for this scaffold.

The anticancer effects appear to be mediated through the downregulation of cell proliferation markers and the upregulation of apoptotic proteins.[9] The replicability of these in vivo and in vitro findings is contingent on the animal model and cell lines used, as well as the specific molecular biology techniques employed for protein expression analysis.

Apoptotic Pathway in Cancer Cells

G 7H-4M 7-Hydroxy-4-methylcoumarin AhR Aryl hydrocarbon Receptor 7H-4M->AhR PCNA PCNA 7H-4M->PCNA Bax Bax 7H-4M->Bax Bad Bad 7H-4M->Bad Apaf1 Apaf-1 7H-4M->Apaf1 CytC Cytochrome c 7H-4M->CytC Casp9 Caspase-9 7H-4M->Casp9 Casp3 Caspase-3 7H-4M->Casp3 Bax->CytC Bad->CytC Apaf1->Casp9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by 7-Hydroxy-4-methylcoumarin in cancer cells.[9]

Alternatives and Future Directions

The basic 7-Hydroxy-4-methylcoumarin scaffold has been modified to create derivatives with potentially enhanced or different biological activities. For instance:

  • Thiosemicarbazide (B42300) and Thiazolidinone Derivatives: These have shown enhanced antifungal and antioxidant activity compared to the parent compound.[11]

  • Alkyl and Bromo Substitutions: Derivatives with alkyl chains at the C3 position or bromine substitutions have demonstrated increased cytotoxic activity against cancer cells.[10]

  • Piperazine (B1678402) Derivatives: Modifications at the 7-hydroxy position with piperazine moieties have been explored to create agents targeting serotonin (B10506) receptors.[12]

These studies indicate that while the core findings on 7-Hydroxy-4-methylcoumarin are replicable, its structure serves as a valuable template for developing new compounds with tailored therapeutic properties.

Conclusion

The synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann condensation is a highly replicable process, with yields being the primary variable depending on the chosen methodology. The reported biological activities, including melanogenesis enhancement and anticancer effects, are supported by mechanistic studies that provide a clear basis for experimental replication. Researchers aiming to replicate or build upon these findings should pay close attention to the specific catalysts and conditions for synthesis, and the cellular models and assays for biological evaluation as detailed in the cited literature. The consistency across multiple studies suggests that 7-Hydroxy-4-methylcoumarin is a reliable compound for further research and development.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxy-7-O-methylscillascillin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Hydroxy-7-O-methylscillascillin is a critical aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring adherence to safety standards and regulatory compliance.

Hazard Assessment and Waste Classification

Given the lack of specific data, this compound should be treated as hazardous chemical waste. This classification necessitates a cautious approach to handling and disposal, following the protocols for toxic and potentially reactive substances. All chemical waste, including this compound, should be managed as hazardous unless confirmed otherwise by a qualified professional.

Protocol for Proper Disposal of this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the appropriate PPE to minimize exposure.[2][3][4]

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[4]

2. Waste Segregation and Container Selection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, compatible container. A wide-mouth plastic or glass container with a screw-top lid is suitable.[7]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container made of a material compatible with the solvent used. High-density polyethylene (B3416737) or glass containers are generally appropriate for organic solvents.[8][9] Do not mix this waste with other waste streams unless you have confirmed their compatibility.[9][10]

  • Sharps Waste: Any sharps, such as needles or glass slides, contaminated with the compound must be disposed of in a designated puncture-resistant sharps container.[11]

3. Waste Container Labeling: Proper labeling is a critical regulatory requirement.[12][13][14][15] As soon as you begin collecting waste in a container, it must be labeled with the following information:

  • The words "Hazardous Waste".[12][13][14][15]

  • The full chemical name: "this compound". Avoid abbreviations.

  • The approximate concentration and composition of the waste, including any solvents.

  • The date when the first waste was added to the container (accumulation start date).[14][15]

  • Your name, laboratory, and contact information.

4. Storage of Waste: Waste containers must be stored safely pending pickup by your institution's EHS or a licensed waste disposal service.

  • Keep waste containers securely closed except when adding waste.

  • Store waste in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Segregate the waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6]

5. Arranging for Disposal: Do not dispose of this compound down the drain or in the regular trash.

  • Once the waste container is full (do not overfill; leave at least one inch of headspace), or if you are finished with the project, contact your institution's EHS office to schedule a pickup.[7]

  • Follow their specific procedures for waste pickup and documentation.

Summary of Disposal and Safety Information

Parameter Guideline Rationale
PPE Safety goggles, nitrile gloves, lab coat.To prevent skin and eye contact with a potentially hazardous substance.[2][3][4]
Waste Classification Hazardous Chemical WasteDue to the lack of specific safety data, a cautious approach is necessary.
Solid Waste Container Labeled, sealed, compatible wide-mouth plastic or glass container.To safely contain solid waste and prevent leaks or reactions.[7]
Liquid Waste Container Labeled, sealed, compatible glass or polyethylene container with secondary containment.To safely contain liquid waste and prevent spills and environmental contamination.[8][9]
Labeling "Hazardous Waste," full chemical name, composition, date, and contact information.To comply with regulations and ensure safe handling by waste management personnel.[12][13][14][15]
Storage Closed container in a designated, segregated satellite accumulation area.To prevent accidental spills, reactions, and exposure.
Final Disposal Contact institutional EHS for pickup by a licensed hazardous waste contractor.To ensure environmentally sound and legally compliant disposal.

Disposal Workflow for this compound

G A Start: Generation of This compound Waste B Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Characterize Waste (Solid, Liquid, or Sharps) B->C D Step 3: Select Compatible and Labeled Waste Container C->D E Step 4: Place Waste in Designated Container D->E F Step 5: Securely Close Container After Each Addition E->F G Step 6: Store Container in Designated Satellite Accumulation Area F->G H Container Full or Project Complete? G->H H->G No I Step 7: Arrange for Pickup with Institutional EHS H->I Yes J End: Waste Disposed of by Licensed Contractor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, it is crucial to act quickly and safely.[16][17][18][19]

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material, working from the outside in.[16][19]

    • For solid spills, gently sweep up the material to avoid creating dust.[19]

    • Collect all contaminated absorbent and cleaning materials in a designated hazardous waste container.[20]

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Label the waste container and arrange for disposal through EHS.

  • Major Spill (large quantity, highly dispersed, or outside of a ventilated area):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If there is a fire or medical emergency, call emergency services.

    • Contact your institution's EHS or emergency response team for cleanup.[17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

Personal protective equipment for handling 2-Hydroxy-7-O-methylscillascillin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-7-O-methylscillascillin

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on the precautionary principle for handling uncharacterized chemical compounds and general safety protocols for potentially cytotoxic substances. A thorough, compound-specific risk assessment must be conducted by researchers before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Pre-Handling and Risk Assessment

Before any manipulation of this compound, a comprehensive risk assessment should be performed.[1][2][3][4] This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures. Given the unknown specific toxicity of this compound, it should be treated as a hazardous substance.

Key Risk Assessment Considerations:

  • Route of Exposure: Inhalation of powder, skin contact, eye contact, and ingestion are all potential routes of exposure.[2]

  • Scale of Work: The quantity of the compound being handled will influence the level of risk.

  • Experimental Procedures: Identify any procedures that could generate dust or aerosols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure.[5] The following table summarizes the recommended PPE for handling this compound, particularly in powder form.

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with nitrile gloves.[5] Check for perforations before use.To prevent skin contact.
Body Protection A fully buttoned lab coat. For handling larger quantities or where there is a splash risk, a chemical-resistant apron over the lab coat is advised.To protect skin and clothing from contamination.
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn in addition to goggles when there is a significant splash risk.[5]To protect the eyes and face from splashes, aerosols, and solid particles.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] If this is not possible, a NIOSH-approved respirator (e.g., N95 or higher) is required.[7]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.
Engineering Controls and Laboratory Practices

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: All handling of this compound powder should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Weighing: Use a balance with a draft shield or conduct weighing within a containment enclosure.[6]

  • Housekeeping: Maintain a clean and organized workspace. Clean all surfaces with an appropriate deactivating solution (if known) or a suitable solvent after each use.

Step-by-Step Handling Procedures

Preparation:

  • Ensure the work area is clean and uncluttered.

  • Don all required PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

Handling:

  • Handle the compound in a designated area, preferably within a chemical fume hood.

  • Use tools such as spatulas and weighing paper to avoid direct contact.

  • Keep containers with the compound closed when not in use.

  • If creating solutions, add the solid to the liquid slowly to avoid splashing.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Carefully remove and dispose of PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Alert: Inform your supervisor and the institutional safety office.

  • Contain: If safe to do so, cover the spill with an absorbent material suitable for chemical spills. Do not create dust.

  • Clean-up: Personnel involved in the clean-up must wear appropriate PPE. Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Emergency Contact:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • In case of eye contact, immediately flush the eyes with water for at least 15 minutes at an eyewash station and seek medical attention.[8]

  • In case of inhalation, move to fresh air immediately and seek medical attention.[8]

  • In case of ingestion, seek immediate medical attention. Do not induce vomiting.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[9][10] Never dispose of this compound down the drain.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepareWorkArea Prepare Designated Work Area GatherMaterials->PrepareWorkArea DonPPE Don Appropriate PPE PrepareWorkArea->DonPPE HandleInHood Handle Compound in Fume Hood DonPPE->HandleInHood PerformExperiment Perform Experimental Procedures HandleInHood->PerformExperiment Spill Spill or Exposure Occurs HandleInHood->Spill Decontaminate Decontaminate Equipment & Surfaces PerformExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff and Dispose of PPE SegregateWaste->DoffPPE LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse EmergencyResponse->Decontaminate

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.